1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-12-21(11-10-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOISFRTZCVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN(CCC2CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735886 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-97-3 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a valuable substituted piperidine scaffold for drug discovery and development. The narrative delves into the strategic considerations underpinning the synthetic route, detailed experimental protocols, and an analysis of the stereochemical outcomes. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering actionable insights and a solid foundation for the synthesis of this and structurally related compounds.
Introduction and Synthetic Strategy
The 3,4-substituted piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The target compound, this compound, incorporates a vicinal amino alcohol functionality, a common pharmacophore that can engage in key hydrogen bonding interactions with biological targets. The presence of the chiral (1-phenylethyl)amino group introduces further structural complexity and opportunities for stereospecific interactions.
The synthetic strategy detailed herein commences with the commercially available and relatively inexpensive N-Boc-4-piperidone. The core of the strategy revolves around the sequential introduction of the C4-hydroxymethyl and C3-amino functionalities. This is achieved through an initial α-formylation of the piperidone, followed by a reduction to the key β-keto alcohol intermediate. The final and crucial step is a diastereoselective reductive amination to install the desired chiral amino group. This pathway is designed for efficiency, scalability, and control over the stereochemical architecture of the final product.
Overall Synthetic Pathway
The synthesis of this compound is accomplished in a three-step sequence starting from N-Boc-4-piperidone.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate
The initial step involves the α-formylation of N-Boc-4-piperidone. This Claisen-type condensation introduces a formyl group at the C3 position, which serves as a precursor to the hydroxymethyl group. The reaction is typically carried out using a strong base, such as sodium hydride, and a formylating agent like ethyl formate.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl formate (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the aqueous layer to ~7 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate.
Mechanistic Rationale: The sodium hydride deprotonates the α-carbon of the piperidone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent collapse of the tetrahedral intermediate and elimination of sodium ethoxide yields the desired β-keto aldehyde, which exists predominantly in its more stable enol tautomer, the hydroxymethylene form.
| Reagent/Solvent | Molar Ratio (to starting material) | Purpose |
| N-Boc-4-piperidone | 1.0 | Starting material |
| Sodium Hydride (60%) | 1.2 | Base for enolate formation |
| Ethyl Formate | 1.5 | Formylating agent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
| Ethyl Acetate | - | Extraction solvent |
| Hexanes | - | Eluent for chromatography |
Step 2: Synthesis of tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate
The second step is the selective reduction of the enone system of the formylated intermediate. Sodium borohydride is a suitable reducing agent for this transformation, as it will reduce the ketone to a secondary alcohol. In this case, it reduces the formyl group to a hydroxymethyl group.
Experimental Protocol:
-
Dissolve tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude product.
-
Purify by flash column chromatography (ethyl acetate/hexanes gradient) to yield tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate.
Expert Insight: The use of sodium borohydride is a cost-effective and operationally simple method for this reduction. The reaction is generally clean and provides the desired β-keto alcohol in good yield.
| Reagent/Solvent | Molar Ratio (to starting material) | Purpose |
| tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate | 1.0 | Starting material |
| Sodium Borohydride | 1.5 | Reducing agent |
| Methanol | - | Solvent |
| Dichloromethane | - | Extraction solvent |
Step 3: Diastereoselective Reductive Amination to Yield this compound
This final step is a one-pot reductive amination that forms the C-N bond and sets the final two stereocenters on the piperidine ring. The use of an enantiomerically pure amine, such as (R)-1-phenylethylamine, allows for diastereoselective control. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild enough not to reduce the ketone before iminium ion formation and is effective in non-protic solvents.[1]
Sources
An In-depth Technical Guide to 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. As a specialized piperidine derivative, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction and Molecular Overview
This compound, with the chemical formula C19H30N2O3, is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a 1-phenylethylamino substituent at the 3-position, and a hydroxymethyl group at the 4-position. The presence of two stereocenters, one on the piperidine ring and one on the phenylethyl side chain, results in the potential for multiple diastereomers. The Boc group enhances the compound's solubility in organic solvents and allows for selective deprotection under acidic conditions, making it a versatile intermediate in multi-step syntheses. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. These predictions are valuable for designing synthetic and analytical procedures.
| Property | Predicted Value | Remarks and Rationale |
| Molecular Weight | 334.45 g/mol | Calculated from the chemical formula (C19H30N2O3). |
| Boiling Point | ~454.0 ± 35.0 °C | Predicted value based on computational models for similar structures. |
| Density | ~1.11 ± 0.1 g/cm³ | Predicted value based on computational models. |
| Melting Point | Solid at room temperature | Similar N-Boc protected piperidines are typically solids. For example, N-Boc-4-piperidinemethanol has a melting point of 78-82 °C.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The Boc group and the aromatic ring increase lipophilicity. The hydroxyl and amino groups provide some polarity. Structurally related compounds show good solubility in polar organic solvents.[2] |
| pKa | ~8-10 (for the piperidine nitrogen) | The basicity of the piperidine nitrogen is expected to be in this range, influenced by the substituents. |
| LogP | ~3-4 | Estimated based on the lipophilic Boc and phenylethyl groups, and the hydrophilic hydroxyl and amino groups. |
Synthesis Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is through a reductive amination reaction. This common and versatile reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.
A likely precursor for this synthesis is tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate, which can be reacted with (R)- or (S)-1-phenylethylamine. The choice of the specific stereoisomer of 1-phenylethylamine will influence the diastereomeric outcome of the final product.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow via reductive amination.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add (R)- or (S)-1-phenylethylamine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.
Caption: A typical workflow for HPLC analysis.
Detailed HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at wavelengths where the phenyl group absorbs, such as 210 nm and 254 nm.
-
Column Temperature: 25-30 °C.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the protons of the piperidine ring, the hydroxymethyl protons, and the characteristic singlet for the nine protons of the Boc group around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the Boc group will appear around 155 ppm. The aromatic and aliphatic carbons will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for this molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 335.46.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for any specific handling and storage recommendations.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers in drug discovery and organic synthesis. While experimental data for this specific molecule is limited, the proposed synthetic and analytical methods, based on established chemical principles and data from analogous structures, offer a robust starting point for its preparation and characterization. The versatility of the piperidine scaffold and the functionalities present in this molecule make it an attractive building block for the synthesis of more complex and potentially bioactive compounds.
References
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A Technical Guide to the Synthesis and Characterization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol (CAS Number: 1305320-69-7), a chiral substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][3] This guide details a robust and logical synthetic pathway to this specific molecule, elucidates the rationale behind the chosen experimental parameters, and provides a comprehensive framework for its characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction
The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The subject of this guide, this compound, incorporates several key features that underscore its potential as a valuable building block in drug development:
-
A Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic transformations and allows for controlled deprotection under specific acidic conditions, facilitating further derivatization.[4]
-
A Chiral 1-Phenylethylamino Moiety: The introduction of a chiral center is crucial for stereospecific interactions with biological macromolecules, a fundamental principle in modern drug design.
-
A 3-Amino-4-Hydroxymethyl Substitution Pattern: This specific arrangement of functional groups provides multiple points for diversification and the potential for intramolecular interactions that can rigidify the molecule's conformation.
This guide will focus on a common and efficient method for the synthesis of such substituted piperidines: reductive amination . This powerful C-N bond-forming reaction is widely used in the pharmaceutical industry due to its operational simplicity and the commercial availability of a wide range of starting materials.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1305320-69-7 | [6] |
| Molecular Formula | C₁₉H₃₀N₂O₃ | [6] |
| Molecular Weight | 334.45 g/mol | [6] |
| Boiling Point (Predicted) | 454.0±35.0 °C | [6] |
| Density (Predicted) | 1.11±0.1 g/cm³ | [6] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is most logically achieved through the reductive amination of a suitable 3-amino-4-piperidinemethanol precursor with acetophenone. This approach allows for the direct and stereoselective installation of the 1-phenylethylamino group.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-Boc-3-amino-4-piperidinemethanol
-
Acetophenone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of 1-Boc-3-amino-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetophenone (1.1 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 1-2 hours to facilitate the formation of the imine intermediate. The mildly acidic condition is optimal for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for reductive aminations as it will not reduce the starting ketone.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford this compound as a solid or viscous oil.
Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), the methine proton of the 1-phenylethyl group (a quartet), the methyl group of the 1-phenylethyl group (a doublet), and the protons of the piperidine ring and the hydroxymethyl group.[8][9]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl of the Boc group (around 155 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring and the 1-phenylethyl group.[8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₁₉H₃₀N₂O₃ is approximately 335.2335.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aliphatic and aromatic), and the C=O stretch of the Boc group (around 1680-1700 cm⁻¹).[8]
Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the purity of the final compound.[10] A purity of >95% is generally required for use in drug discovery applications.
Applications in Drug Discovery
Substituted 3-amino-4-hydroxymethylpiperidines are valuable scaffolds in medicinal chemistry. The title compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The presence of multiple functional groups allows for the exploration of structure-activity relationships (SAR) through systematic modification. For example, the hydroxyl group can be further functionalized to introduce new pharmacophoric features or to modulate the physicochemical properties of the molecule.
Conclusion
This technical guide outlines a reliable and well-precedented synthetic route to this compound. The use of reductive amination provides a straightforward method for the construction of this chiral, highly functionalized piperidine derivative. The detailed protocol and characterization framework are intended to provide researchers and scientists in the field of drug development with the necessary information to confidently synthesize and utilize this important chemical entity in their research endeavors.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry, Section A, 7(2), 163-189.
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Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed. (n.d.). Retrieved from [Link]
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
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Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [Link]
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1-Boc-4-AP - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]
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Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24). Retrieved from [Link]
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Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Retrieved from [Link]
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.).
-
22.4e Synthesis of Amines Reductive Amination - YouTube. (2018, September 21). Retrieved from [Link]
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents. (n.d.).
-
Synthesis of Chiral Spin-Labeled Amino Acids - PubMed. (2019, December 20). Retrieved from [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. (2023, April 6). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. The molecule at the center of this guide, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, presents a compelling case study in structural elucidation. It embodies a confluence of common pharmacophoric features: a Boc-protected piperidine scaffold prevalent in many therapeutic agents, and multiple stereocenters that dictate its biological activity and potential off-target effects.[1][2]
This document is crafted for the discerning researcher and drug development professional. It eschews a superficial checklist approach in favor of an in-depth exploration of the causality behind our analytical choices. We will navigate the integrated spectroscopic workflow required to move from a vial of synthesized material to an irrefutably confirmed structure, demonstrating how each analytical technique serves as a cross-validation point for the others, creating a self-verifying system of evidence.
Section 1: The Analytical Gauntlet - A Multi-Technique Strategy
The elucidation of a molecule with the complexity of this compound, which possesses multiple rotatable bonds, stereocenters, and diverse functional groups, demands a multi-pronged analytical strategy. No single technique can provide the complete picture. Our approach is hierarchical, beginning with confirmation of the basic molecular formula and culminating in the precise assignment of its stereochemistry.
The logical workflow is designed to ensure that each step builds upon the last, with data from orthogonal techniques providing mutual reinforcement. This integrated approach is paramount for achieving the level of certainty required in a regulated development environment.
Caption: A logical workflow for comprehensive structure elucidation.
Section 2: Mass Spectrometry - The First Gate
Expertise & Experience: The initial and most fundamental question is: "Do we have the right mass?" High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the elemental composition, not just the nominal mass. For a molecule like this, which contains nitrogen and oxygen, ESI (Electrospray Ionization) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms that are readily protonated.
Trustworthiness: The power of HRMS lies in its precision. For C₁₉H₃₀N₂O₃, the expected monoisotopic mass is 334.2256 Da. An HRMS measurement yielding a mass of 334.2259 Da for the [M+H]⁺ ion (calculated: 335.2334 Da) provides extremely high confidence in the elemental formula, immediately ruling out numerous alternative structures.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides the blueprint of the molecule's assembly. By inducing fragmentation, we can observe characteristic losses that validate key structural motifs. The Boc group is notoriously labile and its fragmentation pattern is highly diagnostic.
| Fragment Ion | Description | Expected m/z | Causality |
| [M+H]⁺ | Protonated molecular ion | 335.23 | The parent molecule. |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group | 279.17 | A classic fragmentation pathway for Boc-protected amines under CID (Collision-Induced Dissociation).[3] |
| [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group | 235.18 | Complete cleavage of the carbamate protecting group, a very common and expected fragmentation.[3] |
| [C₈H₁₀N]⁺ | Cleavage yielding the phenylethylamino fragment | 120.08 | Benzylic cleavage is favorable, confirming the presence of the phenylethylamine moiety. |
| [C₄H₉]⁺ | tert-Butyl cation | 57.07 | A highly stable carbocation, its presence is a hallmark of a Boc group or other tert-butyl moiety.[3] |
Section 3: Nuclear Magnetic Resonance - The Architectural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing definitive evidence of the carbon-hydrogen framework and the precise connectivity between atoms. For this molecule, a full suite of 1D and 2D experiments is required.
3.1. ¹H and ¹³C NMR: The Atom Census
-
¹H NMR: Provides a map of all proton environments. Key expected signals include the sharp 9H singlet of the Boc group (~1.4 ppm), the aromatic multiplet of the phenyl group (~7.2-7.4 ppm), and a complex series of signals for the piperidine and phenylethyl moieties.[4][5] The diastereotopic protons of the hydroxymethyl group (CH₂OH) will likely appear as distinct signals, further complicated by coupling to the C4 proton.
-
¹³C NMR: Confirms the carbon count and identifies the chemical environment of each carbon. Diagnostic signals include the carbamate carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the aromatic carbons (~125-145 ppm), and the hydroxymethyl carbon (~63-67 ppm).[6]
3.2. 2D NMR: Connecting the Dots
Listing chemical shifts is insufficient; we must prove connectivity. 2D NMR experiments are the tools for this task, and their selection is driven by the specific questions we need to answer.
Caption: The role of key 2D NMR experiments in answering structural questions.
-
COSY (Correlation Spectroscopy): This experiment is essential for tracing the spin systems within the molecule. It will reveal the H-C-C-H connectivities within the piperidine ring and separately within the phenylethyl side chain, confirming these two structural units.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for assigning each proton signal to its directly attached carbon. It is a crucial step in building the structural puzzle.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals long-range (2-3 bond) couplings between protons and carbons. Crucially, it will show correlations from the phenylethylamine N-H proton to carbons in the piperidine ring (specifically C3), and from the piperidine C3 proton to carbons in the phenylethyl group, unambiguously proving the point of attachment.
Section 4: Infrared Spectroscopy - Functional Group Fingerprinting
Expertise & Experience: While NMR and MS provide the core structure, IR spectroscopy offers rapid and robust confirmation of key functional groups. It serves as a quick quality control check and provides complementary evidence. The absence of an expected peak can be as informative as its presence.
Trustworthiness: The vibrational frequencies of functional groups are well-characterized. For our target molecule, the IR spectrum must contain several key bands to be considered valid.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3500-3300 | O-H Stretch (Alcohol) | Broad, medium | Characteristic of hydrogen-bonded hydroxyl groups.[7] |
| 3400-3300 | N-H Stretch (Sec. Amine) | Sharp, weak-medium | Confirms the presence of the secondary amine linkage. |
| 3100-3000 | Aromatic C-H Stretch | Sharp, medium | Indicates the presence of the phenyl ring. |
| 2980-2850 | Aliphatic C-H Stretch | Strong, sharp | Corresponds to the numerous sp³ C-H bonds in the piperidine and Boc groups.[8] |
| 1700-1680 | C=O Stretch (Carbamate) | Very Strong, Sharp | This is a critical, high-intensity peak confirming the Boc protecting group. |
| 1250-1000 | C-O, C-N Stretches | Multiple, medium | Part of the fingerprint region, confirming the alcohol and amine functionalities. |
Section 5: The Stereochemical Challenge
Expertise & Experience: Confirming the connectivity is only half the battle. This molecule has at least three stereocenters: C3 and C4 on the piperidine ring, and the benzylic carbon of the phenylethyl group. Determining the relative and absolute configuration is critical.
Relative Stereochemistry (cis/trans): The spatial relationship between the substituents at C3 and C4 can be determined using 1D and 2D NMR techniques.
-
¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C3 and C4 (³JHH) is highly dependent on their dihedral angle. A large coupling (typically 8-12 Hz) suggests a trans-diaxial relationship, while smaller couplings (2-5 Hz) suggest cis (axial-equatorial) or trans-diequatorial arrangements.[9]
-
NOESY/ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other, regardless of their bonding connectivity. A strong NOE between the protons on C3 and C4 would provide compelling evidence for a cis relationship.
Absolute Stereochemistry:
-
Chiral Chromatography: This is the workhorse method for separating and quantifying stereoisomers.[10][11] By using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) in either HPLC or SFC (Supercritical Fluid Chromatography), the different diastereomers and enantiomers of the synthesized material can be resolved. This is essential for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product.
-
X-ray Crystallography: This is the definitive, "gold standard" technique.[12][13] If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides an unambiguous 3D structure, confirming not only the connectivity and relative stereochemistry but also the absolute stereochemistry (with the application of Flack parameter analysis).[14] It serves as the ultimate validation of all other spectroscopic data.
Section 6: Detailed Experimental Protocols
Trustworthiness: The following protocols are provided as robust starting points for analysis, based on standard laboratory practices.
6.1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 120 °C.
-
Data Acquisition: Perform an MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions, using a collision energy ramp (e.g., 10-40 eV).
-
Calibration: Use a suitable reference standard (e.g., sodium formate or a commercial calibrant mix) for real-time mass correction to ensure high mass accuracy (< 5 ppm).
-
6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a trace of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire with 1024-2048 scans, a spectral width of 240 ppm, using proton decoupling.
-
-
2D Spectra Acquisition:
-
gCOSY: Acquire with 256 increments in the F1 dimension and 8 scans per increment.
-
z-gradient HSQC: Optimize spectral widths in F1 (¹³C) and F2 (¹H) to cover the relevant chemical shift ranges. Use 256-512 increments in F1.
-
gHMBC: Set the long-range coupling delay (e.g., 60-80 ms) to optimize for a J-coupling of ~8 Hz. Acquire with 400-512 increments in F1.
-
NOESY/ROESY: Use a mixing time of 300-500 ms. Acquire with 256-400 increments in F1.
-
6.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum.
-
Conclusion
The structural elucidation of this compound is a systematic process of evidence accumulation. Each piece of data, from the accurate mass provided by HRMS to the 3D atomic coordinates from X-ray crystallography, serves to confirm or refute a specific structural hypothesis. By following the logical, multi-technique workflow outlined in this guide, researchers and scientists can achieve an unassailable level of confidence in their molecular structure, a prerequisite for advancing any compound through the rigorous pipeline of drug development.
References
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Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. Available at: [Link]
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Sci-Hub. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]
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Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Library of Medicine. Available at: [Link]
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ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
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ACS Publications. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. Available at: [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC Medicinal Chemistry. Available at: [Link]
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MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation... ResearchGate. Available at: [Link]
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An Investigator's Guide to the Putative Mechanism of Action of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Structural-Pharmacological Postulation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed investigatory framework for elucidating the mechanism of action of the novel chemical entity, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-based approach to hypothesize potential biological targets and downstream signaling cascades. By deconstructing the molecule into its constituent pharmacophores—a substituted piperidine core and a phenylethylamine side chain—we can infer plausible interactions with known neurological pathways. This guide provides a comprehensive, step-by-step experimental roadmap designed to systematically test these hypotheses, from initial in vitro binding assays to cellular functional screens and potential in vivo characterization. Our objective is to furnish the research community with a robust, scientifically-grounded strategy for characterizing this and structurally related novel compounds.
Introduction: Deconstructing a Novel Chemical Entity
The compound this compound presents a compelling subject for pharmacological investigation. Its hybrid structure combines two well-established pharmacophores known to confer a wide range of biological activities.
-
The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives are known to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Depending on the nature and stereochemistry of its substituents, substituted piperidines can exhibit activities ranging from antipsychotic and analgesic to stimulant.[2]
-
The Phenylethylamine Moiety: The phenylethylamine backbone is the parent structure for a large class of psychoactive compounds, including stimulants, empathogens, and antidepressants.[3][4] These molecules frequently exert their effects by modulating the activity of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6]
The fusion of these two moieties in this compound suggests the potential for a complex pharmacological profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen introduces steric bulk and lipophilicity, which will influence its pharmacokinetic and pharmacodynamic properties. The specific stereochemistry of the phenylethylamino and methanol substituents at the 3 and 4 positions of the piperidine ring will be critical in determining receptor affinity and selectivity.
Given this structural composition, we hypothesize that the primary mechanism of action of this compound is likely centered on the modulation of monoamine systems, with the potential for additional interactions with other CNS receptors.
Postulated Mechanisms of Action and Experimental Validation
Based on structural analogy, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: The compound acts as a monoamine reuptake inhibitor.
The presence of the phenylethylamine side chain strongly suggests a potential interaction with monoamine transporters.[5][6]
Hypothesis 2: The compound exhibits direct agonist or antagonist activity at dopaminergic or serotonergic receptors.
Many substituted piperidines are known to bind directly to dopamine (D1-D5) and serotonin (5-HT) receptor subtypes.[7]
The following sections outline a logical, phased experimental workflow to test these hypotheses.
Phase 1: In Vitro Target Binding and Functional Assays
The initial phase focuses on identifying direct molecular targets and quantifying the compound's affinity and functional activity.
Experimental Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of CNS targets.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors or transporters (e.g., from HEK293 cells stably transfected with human DAT, SERT, NET, D2 receptors, 5-HT2A receptors, etc.).
-
Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).
-
In parallel, incubate the membrane-radioligand mixture with increasing concentrations of the test compound (this compound) to generate a competition curve.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
-
-
Rationale: This experiment provides a direct measure of the compound's affinity for the selected targets. A low Ki value indicates high binding affinity.
Experimental Protocol 2: In Vitro Functional Assays
-
Objective: To determine whether the compound acts as an inhibitor, substrate (releaser), agonist, or antagonist at the identified targets.
-
Methodology (for Transporters):
-
Use cells stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT).
-
For uptake inhibition assays, pre-incubate the cells with varying concentrations of the test compound. Then, add a fluorescent or radiolabeled substrate (e.g., [³H]dopamine or a fluorescent substrate like ASP+) and measure its uptake over time.
-
For release assays, pre-load the cells with a radiolabeled monoamine (e.g., [³H]dopamine). After washing, expose the cells to the test compound and measure the amount of radioactivity released into the supernatant.
-
-
Methodology (for GPCRs):
-
Use cells stably expressing the receptor of interest (e.g., CHO-hD2).
-
For agonist activity, treat the cells with the test compound and measure a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.
-
For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced signal.
-
-
Rationale: These functional assays are crucial for moving beyond simple binding and understanding the pharmacological nature of the compound's interaction with its target.
Data Presentation: Target Binding and Functional Activity
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Functional Mode |
| Dopamine Transporter (DAT) | Experimental Value | Experimental Value | Inhibitor/Releaser |
| Serotonin Transporter (SERT) | Experimental Value | Experimental Value | Inhibitor/Releaser |
| Norepinephrine Transporter (NET) | Experimental Value | Experimental Value | Inhibitor/Releaser |
| Dopamine D2 Receptor | Experimental Value | Experimental Value | Agonist/Antagonist |
| Serotonin 5-HT2A Receptor | Experimental Value | Experimental Value | Agonist/Antagonist |
Phase 2: Cellular and Ex Vivo Assays
This phase aims to validate the in vitro findings in a more physiologically relevant context.
Experimental Protocol 3: Synaptosomal Monoamine Uptake Assay
-
Objective: To measure the effect of the compound on monoamine uptake in native brain tissue.
-
Methodology:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Add a radiolabeled monoamine ([³H]dopamine or [³H]serotonin) and incubate for a short period.
-
Terminate the uptake by rapid filtration and wash with ice-cold buffer.
-
Quantify the radioactivity in the synaptosomes.
-
-
Rationale: This ex vivo assay confirms that the compound can access and modulate transporters in a native neuronal environment.
Visualizing the Investigational Workflow
The following diagrams illustrate the proposed logical flow of the investigation.
Caption: Proposed experimental workflow for mechanistic elucidation.
Caption: Hypothesized molecular targets and downstream cellular effects.
Conclusion and Future Directions
The investigational framework presented in this guide provides a clear and logical path forward for characterizing the mechanism of action of this compound. By systematically evaluating its interactions with key CNS targets, researchers can build a comprehensive pharmacological profile of this novel compound. Positive findings in these initial assays would warrant progression to more complex studies, including in vivo microdialysis to measure neurotransmitter levels in real-time and behavioral pharmacology assays to assess its functional effects on locomotion, cognition, and affect. The elucidation of its mechanism of action will not only contribute to our understanding of structure-activity relationships but may also pave the way for the development of new therapeutic agents.
References
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D.S. L. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4995. Available at: [Link]
-
PsychonautWiki. (2020). Substituted piperidines. Available at: [Link]
-
Kim, J., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 645–651. Available at: [Link]
-
Wikipedia. (n.d.). Phenethylamine. Available at: [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Available at: [Link]
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Kourounakis, A. P., et al. (2001). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Drug development research, 54(2), 99-106. Available at: [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]
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Hossain, S., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 645-651. Available at: [Link]
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Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European journal of medicinal chemistry, 105, 106-116. Available at: [Link]
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Starting materials for synthesizing 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of this compound, a valuable substituted piperidine scaffold for pharmaceutical research and drug development. The described methodology emphasizes a convergent approach, beginning with commercially available starting materials and proceeding through key intermediates whose syntheses are detailed with step-by-step protocols. The causality behind experimental choices, including the selection of protecting groups, reagents, and reaction conditions, is thoroughly explained to provide researchers with a deep understanding of the synthetic strategy. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and authoritative grounding through in-text citations and a comprehensive reference list.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical agents. Specifically, 3,4-disubstituted piperidines are key building blocks in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The target molecule, this compound, incorporates several key features: a Boc-protected piperidine nitrogen for stability and ease of subsequent modification, a chiral phenylethylamino side chain which can introduce stereospecific interactions with biological targets, and a hydroxymethyl group that can be further functionalized.
This guide will focus on a logical and reproducible synthetic route, highlighting a key final-step reductive amination, a powerful and widely used transformation for the formation of carbon-nitrogen bonds.[1][2]
Retrosynthetic Analysis and Strategy
A convergent synthetic strategy is employed to maximize efficiency. The primary disconnection is at the C-N bond between the piperidine ring and the 1-phenylethylamine moiety. This bond can be reliably formed via reductive amination between a key amine intermediate, (1-Boc-3-amino-4-piperidinemethanol) , and acetophenone.
The synthesis of the key amine intermediate itself can be approached from readily available starting materials. A practical route begins with the commercially available N-Boc-4-piperidone . This allows for a streamlined synthesis with well-established transformations.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 1-Boc-3-amino-4-piperidinemethanol
The synthesis of this crucial intermediate is presented as a multi-step process starting from N-Boc-4-piperidone.
Step 1: Synthesis of 1-Boc-4-piperidinemethanol
The initial step involves the reduction of the ketone in N-Boc-4-piperidone to the corresponding alcohol. This is a standard transformation that can be achieved with high yield using a variety of reducing agents.
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-piperidinemethanol as a white solid.[3][4]
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of the Boc-protecting group, which is stable to these conditions. The use of protic solvents like methanol or ethanol facilitates the reaction.
Step 2: Oxidation to 1-Boc-4-formylpiperidine
The primary alcohol is then oxidized to the corresponding aldehyde. A Swern oxidation or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.
Protocol (Swern Oxidation):
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise, followed by a solution of 1-Boc-4-piperidinemethanol (1.0 eq) in DCM.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.
Causality: The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal side reactions. The low temperature is crucial to control the reactivity of the intermediate species.
Step 3: Synthesis of 1-Boc-3-amino-4-piperidinemethanol via a Strecker-type Synthesis
The aldehyde can be converted to the desired 3-amino-4-hydroxymethylpiperidine via a modified Strecker synthesis.
Protocol:
-
To a solution of the crude 1-Boc-4-formylpiperidine (1.0 eq) in methanol, add an aqueous solution of sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Extract the resulting α-aminonitrile with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts.
-
Reduce the crude α-aminonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (e.g., H2, Raney Nickel).
-
After reduction, perform an appropriate aqueous workup.
-
Purify the product by column chromatography to obtain 1-Boc-3-amino-4-piperidinemethanol.
Causality: The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. The cyanide ion acts as a nucleophile, attacking the imine formed in situ from the aldehyde and ammonia (from ammonium chloride). The subsequent reduction of the nitrile group yields the primary amine.
Final Step: Reductive Amination
The final step in the synthesis is the coupling of the key amine intermediate with acetophenone via reductive amination to form the target molecule.
Caption: Reductive amination pathway for the final synthetic step.
Protocol:
-
Dissolve 1-Boc-3-amino-4-piperidinemethanol (1.0 eq) and acetophenone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality: Sodium triacetoxyborohydride is the reagent of choice for this transformation as it is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1] It is less basic and less hygroscopic than sodium cyanoborohydride, making it easier to handle. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | N-Boc-4-piperidone | 1-Boc-4-piperidinemethanol | NaBH4 | >90% |
| 2 | 1-Boc-4-piperidinemethanol | 1-Boc-4-formylpiperidine | Oxalyl chloride, DMSO, Et3N | ~85% (crude) |
| 3 | 1-Boc-4-formylpiperidine | 1-Boc-3-amino-4-piperidinemethanol | NaCN, NH4Cl; then reduction | 50-60% (2 steps) |
| 4 | 1-Boc-3-amino-4-piperidinemethanol | This compound | Acetophenone, NaBH(OAc)3 | 70-80% |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available N-Boc-4-piperidone and utilizing a convergent strategy culminating in a robust reductive amination step, this guide offers a practical approach for researchers in the field of medicinal chemistry. The in-depth explanations of the rationale behind the chosen methodologies aim to empower scientists to not only replicate this synthesis but also to adapt it for the preparation of analogous compounds.
References
-
Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
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SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]
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Reddit. (n.d.). Reductive amination of piperazine. [Link]
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
RSC Publishing. (n.d.). . [Link]
-
YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. [Link]
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Chiral Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol Enantiomers: Strategies and Methodologies
An In-depth Technical Guide for Drug Development Professionals
Abstract
Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The precise control of stereochemistry is paramount, as different enantiomers and diastereomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of scientifically robust strategies for the chiral synthesis of the enantiomers of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a complex chiral building block featuring three stereocenters. We will explore methodologies rooted in chiral pool synthesis, asymmetric catalysis, and classical resolution, with a focus on the underlying chemical principles and practical experimental considerations. The protocols and insights presented herein are designed to equip researchers and process chemists with the knowledge to construct these valuable molecules with high stereochemical fidelity.
Introduction: The Significance of Chiral Piperidines
Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[2][3] The 3,4-substituted piperidine motif, in particular, is a key structural feature in a wide array of biologically active compounds, from kinase inhibitors to CNS-acting agents. The target molecule, this compound, presents a significant synthetic challenge due to its three stereocenters. An effective synthesis must therefore not only construct the piperidine ring but also control the absolute and relative stereochemistry at positions C3, C4, and the benzylic carbon of the phenylethylamino moiety. This guide dissects viable synthetic pathways to achieve this control.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis reveals the key disconnections and strategic considerations for accessing the target molecule. The primary bond constructions involve the formation of the piperidine ring and the installation of the C-N bond at the C3 position via reductive amination.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights three primary strategies for establishing the core stereochemistry of the piperidine intermediate:
-
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material from nature, such as an amino acid.[4]
-
Asymmetric Synthesis: Creating the desired stereocenters from a prochiral substrate using a chiral catalyst or auxiliary.[5][6]
-
Resolution: Separating a racemic or diastereomeric mixture of a key intermediate.[7][][9]
The final step in all approaches is a diastereoselective reductive amination to install the 1-phenylethylamino side chain.
Strategy I: Chiral Pool Synthesis from L-Glutamic Acid
This approach leverages the inherent chirality of L-glutamic acid to establish the stereocenters at C3 and C4 of the piperidine ring. This method offers a reliable pathway to enantiomerically pure intermediates.
Workflow for Chiral Pool Synthesis
Caption: Workflow for synthesizing the chiral piperidine core from L-glutamic acid.
Causality and Experimental Insights
-
N-Boc Protection & Esterification: The initial protection of the amine with a Boc group and esterification of the carboxylic acids are standard procedures to prevent side reactions and improve solubility in organic solvents.
-
Diastereoselective Reduction: The reduction of the two ester groups to alcohols is a critical step. Using a mild reducing agent like sodium borohydride (NaBH₄) is crucial. The stereochemistry of the resulting diol is directed by the existing chiral center at C2 of the glutamic acid derivative.
-
Activation and Cyclization: The diol is then activated, typically by conversion to a ditosylate or dimesylate, to create good leaving groups. Subsequent treatment with a base removes the Boc protecting group and facilitates an intramolecular SN2 cyclization to form the piperidine ring. The stereochemistry of this step is well-defined, leading to the desired cis relationship between the amino and hydroxymethyl precursors.
Strategy II: Asymmetric Synthesis and Resolution Approaches
When a suitable chiral pool starting material is unavailable, asymmetric synthesis or resolution of racemates provide powerful alternatives.
A. Asymmetric Hydrogenation
This method involves the enantioselective hydrogenation of a prochiral tetrahydropyridine precursor using a chiral transition metal catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand.[5][10]
-
Rationale: This approach is highly atom-economical and can provide direct access to the enantiomerically enriched piperidine core. The choice of chiral ligand (e.g., MeO-BoQPhos, C3-TunePhos) is critical for achieving high enantioselectivity.[5][6] The substrate must contain a double bond at the appropriate position to be hydrogenated asymmetrically, creating the C3 and C4 stereocenters.
B. Classical Resolution of Racemic 3-Aminopiperidine
Resolution is a pragmatic and often scalable method for obtaining enantiomerically pure compounds. It involves separating a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent.[][]
-
Rationale: Racemic 3-aminopiperidine can be resolved by forming diastereomeric salts with a chiral acid.[9] The differing solubilities of these salts allow for their separation by fractional crystallization. This method's success is contingent on finding a suitable resolving agent and crystallization solvent system.[]
Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine
| Resolving Agent | Typical Solvent System | Key Advantage | Reference |
| Dibenzoyl-(D)-tartaric acid | Methanol / Water | Commonly available, well-documented | [9][12] |
| N-tosyl-(S)-phenylalanine | Ethanol / Isopropanol | High efficiency for specific isomers | [7] |
| Chiral Cyclic Phosphoric Acids | tert-Butyl Alcohol | Can provide very high yields and e.e. | [7] |
Key Transformation: Diastereoselective Reductive Amination
The final key step is the coupling of the chiral piperidine core with acetophenone via reductive amination to form the target molecule. This reaction creates the third stereocenter.
Caption: Diastereoselective reductive amination pathway.
Mechanism and Stereocontrol
Reductive amination is a robust method for forming C-N bonds.[13][14] It proceeds through the formation of an intermediate imine, which is then reduced in situ.[14]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate much faster than the starting ketone, allowing for a one-pot reaction with minimal side products.
-
Diastereoselectivity: The stereochemical outcome of the reduction is governed by Felkin-Anh or related models of non-covalent interactions. The existing stereocenters at C3 and C4 of the piperidine ring create a chiral environment that directs the hydride attack on the prochiral imine. The steric bulk of the substituents on the piperidine ring will favor hydride delivery to one face of the imine over the other, resulting in one diastereomer being formed in excess. The ratio of diastereomers must be determined experimentally, typically by NMR or HPLC analysis.
Experimental Protocols
The following protocols are illustrative and synthesized from established methodologies. Researchers should perform their own optimization.
Protocol 1: Classical Resolution of (rac)-3-Aminopiperidine
-
Free-Basing: Dissolve (rac)-3-aminopiperidine dihydrochloride in methanol. Cool the solution to 0-5 °C in an ice-water bath.
-
Base Addition: Add a 45-50% aqueous sodium hydroxide solution dropwise to liberate the free amine (pH > 12).
-
Salt Formation: To this solution, add 0.5 equivalents of dibenzoyl-(D)-tartaric acid.
-
Crystallization: Heat the resulting slurry to ~60 °C to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.
-
Liberation of Enantiomer: Treat the isolated salt with a strong base (e.g., NaOH) and extract the enantiomerically enriched amine into a suitable organic solvent (e.g., dichloromethane).
-
Validation: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis, often after derivatization.[9]
Protocol 2: Diastereoselective Reductive Amination
-
Reaction Setup: To a solution of enantiomerically pure (3S,4R)-1-Boc-3-amino-4-piperidinemethanol (1.0 eq.) and acetophenone (1.1 eq.) in dichloromethane (DCM), add acetic acid (1.1 eq.).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. Caution: Reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Characterization: Characterize the purified diastereomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the diastereomeric ratio.
Conclusion
The chiral synthesis of this compound enantiomers is a complex but achievable objective for the modern synthetic chemist. This guide has outlined three robust strategic approaches: chiral pool synthesis, asymmetric synthesis, and resolution. The choice of strategy will depend on factors such as the availability of starting materials, scalability requirements, and cost. A deep understanding of stereocontrol, particularly in the key diastereoselective reductive amination step, is critical for success. The methodologies and protocols discussed provide a solid foundation for researchers and drug development professionals to construct these valuable chiral building blocks with precision and efficiency.
References
-
Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 Source: Journal of the American Chemical Society URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Novel Reductive Aminases for the Preparation of Chiral Amines Source: Research Explorer URL: [Link]
-
Title: Stereoselective Synthesis of Enantiomerically Pure Piperidine Derivatives by N‐Galactosylation of Pyridones Source: Sci-Hub URL: [Link]
-
Title: Synthesis of piperidine derivatives Source: ResearchGate URL: [Link]
- Title: Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride Source: Google Patents URL
-
Title: Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
-
Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]
-
Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL
-
Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journals URL: [Link]
-
Title: Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids Source: ResearchGate URL: [Link]
-
Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
-
Title: Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl Source: ResearchGate URL: [Link]
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- 7. researchgate.net [researchgate.net]
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Solubility and stability of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Methodological Approach
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of novel synthetic intermediates, exemplified by this compound. As this specific molecule is a non-commercial entity, this document focuses on the essential methodologies and strategic rationale required to characterize such compounds. We will delve into the core principles of physicochemical characterization, present detailed protocols for solubility and stability assessment, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors who are tasked with advancing new chemical entities (NCEs) through the development pipeline.
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the compound's intrinsic physicochemical properties, primarily its solubility and stability. These characteristics are fundamental determinants of a drug's bioavailability, manufacturability, and shelf-life. A poorly soluble compound may never achieve therapeutic concentrations in vivo, while an unstable compound can lead to loss of potency and the formation of potentially toxic degradants.
This guide uses this compound, a Boc-protected piperidine derivative, as a model to illustrate the essential experimental workflows. The principles and protocols detailed herein are broadly applicable to a wide range of small organic molecules encountered in modern drug discovery.
Physicochemical Characterization: Building the Foundation
Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.
Key Parameters
-
pKa Determination: The ionization constant (pKa) is critical as it dictates the charge state of the molecule at different pH values, which in turn profoundly influences solubility and permeability. For this compound, the presence of the secondary amine suggests a basic pKa.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the molecule's lipophilicity. This is a key predictor of its interaction with biological membranes and its potential for off-target effects.
-
Solid-State Properties: Characterization of the solid form (e.g., crystalline vs. amorphous, polymorphism) through techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial, as these properties directly impact dissolution rate and stability.
Aqueous Solubility Assessment: A Multi-Faceted Approach
Aqueous solubility is not a single value but rather a property that must be understood in different contexts. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility (High-Throughput Screening)
Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration DMSO stock. It is a valuable tool for early-stage screening due to its high throughput.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility (Equilibrium-Based)
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but more accurate measure, often referred to as the "gold standard."
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Data Presentation: Expected Solubility Profile
| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 | 1500 |
| 4.5 | 150 | 800 |
| 6.8 | 50 | 120 |
| 7.4 | 45 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Stability Assessment: Ensuring Compound Integrity
Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, intentionally exposing the compound to harsh conditions to identify potential degradation pathways.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound.
Experimental Workflow: Forced Degradation of this compound
Caption: Forced degradation workflow.
Protocol Details:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C. The Boc-protecting group is particularly susceptible to acid-catalyzed hydrolysis, while the amide-like nature of the carbamate could also be susceptible to base.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature. The secondary amine is a potential site for oxidation.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to light as specified in ICH guideline Q1B. The aromatic ring could be susceptible to photolytic reactions.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products.
Logical Workflow for Method Development
Caption: Stability-indicating method development.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for assessing the solubility and stability of novel compounds like this compound. By integrating kinetic and thermodynamic solubility assays with comprehensive forced degradation studies, researchers can build a detailed physicochemical profile. This profile is indispensable for making informed decisions, guiding lead optimization, and enabling the development of a stable and bioavailable drug product. The stability-indicating method developed through this process will be a critical tool for all future formulation and manufacturing activities.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]
Potential biological targets of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
An In-Depth Technical Guide to the Potential Biological Targets of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Executive Summary
This compound is a synthetic molecule incorporating several key pharmacophores, most notably a piperidine core and a phenylethylamine side chain. While direct biological data for this specific compound is not publicly available, its structural motifs are prevalent in a wide range of biologically active agents. This guide provides a comprehensive analysis of its potential biological targets by deconstructing its chemical architecture and drawing parallels to well-characterized molecules. We hypothesize that the compound's primary targets likely reside within the monoaminergic systems of the central nervous system (CNS), including dopamine, adrenergic, and serotonin receptors and transporters. Secondary targets, driven by the versatile piperidine scaffold, could include other G-protein coupled receptors (GPCRs), ion channels, and enzymes. This document outlines a logical, multi-pronged strategy for target identification, beginning with computational prediction and culminating in a detailed roadmap for experimental validation. The protocols and workflows described herein are designed to provide researchers and drug development professionals with a robust framework for elucidating the pharmacological profile of this and structurally related compounds.
Structural and Pharmacophore Analysis
The rational identification of potential biological targets begins with a thorough analysis of the molecule's structure. This compound is a chiral molecule comprising three key structural components that are frequently found in pharmaceuticals.
-
Piperidine Core: The six-membered piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its derivatives are known to interact with a vast array of biological targets, leading to applications in CNS disorders, cancer, and infectious diseases.[2][3] The piperidine ring acts as a rigid scaffold, positioning its substituents in a defined three-dimensional orientation for optimal target engagement.
-
Phenylethylamine Moiety: This substructure is the backbone for many endogenous monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a vast class of psychoactive drugs.[4][5] Its presence strongly suggests potential activity at monoaminergic targets such as transporters (e.g., DAT, NET, SERT), G-protein coupled receptors (e.g., dopamine, adrenergic, and serotonin receptors), and enzymes like monoamine oxidase (MAO).[4][6]
-
Tert-butyloxycarbonyl (Boc) Group: The Boc group is a common protecting group for amines in organic synthesis.[7][8] In the context of a final compound, it introduces significant steric bulk and lipophilicity. Its presence may prevent the piperidine nitrogen from forming key interactions that are often crucial for the activity of related compounds. Therefore, it is critical to consider two possibilities:
-
The molecule is active as is, with the Boc group contributing to the binding profile.
-
The molecule is a prodrug, requiring in vivo cleavage of the Boc group to reveal the secondary amine, which may be the biologically active species.
-
-
Hydroxymethyl Group: This functional group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions within a protein's binding pocket.[9][10]
Based on this analysis, the phenylethylamine substructure provides the most direct hypothesis for initial investigation, pointing squarely toward the protein families that regulate monoamine neurotransmission.
Primary Hypothesis: Modulation of Monoaminergic Systems
The structural similarity of the 1-phenylethylamino portion of the molecule to endogenous catecholamines is a powerful indicator of potential activity within the CNS. The monoaminergic systems are critical for regulating mood, cognition, and motor control, making them high-value targets for drug discovery.
Dopaminergic System Targets
The dopamine transporter (DAT) is a primary target for psychostimulants and drugs used to treat neuropsychiatric disorders.[11] Many phenylethylamine derivatives are known to inhibit dopamine reuptake.[11] The core structure of the topic compound aligns with the general pharmacophore for DAT inhibitors.
-
Potential Targets: Dopamine Transporter (DAT), Dopamine Receptors (D1-D5).
-
Causality: The phenylethylamine skeleton can mimic dopamine, allowing it to fit into the DAT binding site, potentially blocking the reuptake of dopamine from the synaptic cleft. This leads to increased extracellular dopamine levels.
Adrenergic System Targets
Adrenergic receptors (α and β subtypes) are GPCRs that respond to norepinephrine and epinephrine.[6] The phenylethylamine scaffold is the foundational structure for these endogenous ligands.
-
Potential Targets: α-Adrenergic Receptors (α1, α2), β-Adrenergic Receptors (β1, β2, β3).
-
Causality: The molecule may act as an agonist or antagonist at these receptors. Its specific substitution pattern on the piperidine ring and the phenyl ring will determine its affinity and functional activity at the various subtypes, which are distributed throughout the cardiovascular, respiratory, and central nervous systems.[6][12]
Other Monoaminergic Targets
The structural framework is also amenable to interactions with serotonin receptors (5-HT), the serotonin transporter (SERT), and enzymes that metabolize monoamines.
-
Potential Targets: Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Serotonin Transporter (SERT), Monoamine Oxidase (MAO-A, MAO-B), Trace Amine-Associated Receptor 1 (TAAR1).[4]
-
Causality: TAAR1 is a GPCR that is activated by endogenous trace amines like β-phenethylamine and is involved in regulating monoaminergic neurotransmission.[4] Compounds that bind to TAAR1 can have profound effects on dopamine and serotonin signaling.
The table below summarizes the primary hypothetical targets based on the compound's structural analogy to known ligands.
| Structural Moiety | Potential Target Class | Rationale / Mechanism | Key References |
| Phenylethylamine | Dopamine Transporter (DAT) | Competitive inhibition of dopamine reuptake. | [11] |
| Phenylethylamine | Adrenergic Receptors | Agonism or antagonism at α/β subtypes. | [6][12] |
| Phenylethylamine | Serotonin Transporter/Receptors | Inhibition of serotonin reuptake or direct receptor modulation. | [6] |
| Phenylethylamine | Monoamine Oxidase (MAO) | Inhibition of neurotransmitter metabolism. | [4] |
| Phenylethylamine | TAAR1 | Agonism, leading to modulation of monoaminergic systems. | [4] |
| Piperidine | Various GPCRs & Ion Channels | Serves as a rigid scaffold to present substituents for binding. | [2][3] |
Computational and Experimental Validation Roadmap
A systematic approach combining computational prediction with empirical testing is the most efficient path to identifying and validating the biological targets of a novel compound.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can be used to scan for potential targets based on chemical similarity to known ligands.
-
Methodology: Utilize web-based tools like SwissTargetPrediction, which predict the most probable protein targets of a small molecule based on 2D and 3D similarity to a library of known active compounds.[13] This approach can broaden the search beyond the obvious monoaminergic targets and may highlight unexpected possibilities.
-
Causality: This method operates on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. The output is a ranked list of potential targets, which provides a data-driven basis for prioritizing experimental assays.
Caption: In silico target prediction workflow.
Experimental Validation: A Tiered Approach
The following experimental workflow provides a logical progression from broad, primary screening to specific, functional validation of the highest-priority targets identified computationally and through structural analogy.
Caption: Tiered experimental validation workflow.
Detailed Experimental Protocols
The following protocols are foundational methods for validating the interaction of the compound with its hypothesized targets.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from DAT, thereby determining its binding affinity (Ki).
Objective: To quantify the binding affinity of this compound for the human dopamine transporter (hDAT).
Materials:
-
HEK293 cell membranes expressing hDAT.
-
[³H]-WIN 35,428 (Radioligand for DAT).
-
GBR-12909 (Positive control inhibitor).
-
Test Compound Stock: 10 mM in 100% DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
96-well microplates, filter mats, scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Test Compound: Add 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of hDAT-expressing cell membranes (5-10 µg protein/well) to initiate the reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of a positive control (GBR-12909) is critical. The calculated IC₅₀ for the control must fall within the historically accepted range for the assay to be considered valid.
Protocol: cAMP Functional Assay for GPCRs
This assay determines whether a compound acts as an agonist or antagonist at a specific GPCR by measuring its effect on the downstream second messenger, cyclic AMP (cAMP).
Objective: To determine the functional activity of the test compound at a Gi/o-coupled receptor (e.g., D2 dopamine receptor) or Gs-coupled receptor (e.g., β-adrenergic receptor).
Materials:
-
CHO or HEK293 cells stably expressing the target receptor.
-
Forskolin (an adenylyl cyclase activator, used for antagonist mode).
-
Known agonist and antagonist for the target receptor (positive controls).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Agonist Mode:
-
Add the diluted test compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add the diluted test compound to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of a known agonist (or Forskolin for general activation) to stimulate cAMP production. Incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist: Plot the cAMP signal against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist: Plot the inhibition of the agonist-stimulated cAMP signal against the compound concentration to determine the IC₅₀.
-
Caption: Simplified Gi-coupled GPCR signaling pathway.
Conclusion
The molecule this compound possesses a compelling chemical structure that strongly implies interaction with biological targets within the central nervous system, particularly those of the monoaminergic systems. The phenylethylamine core is a powerful structural alert for activity at dopamine, adrenergic, and serotonin transporters and receptors. While the piperidine scaffold broadens the potential target landscape, a focused investigation into these primary systems represents the most logical starting point. The proposed roadmap, which integrates computational prediction with a tiered experimental approach, provides a robust and efficient strategy for elucidating the compound's mechanism of action. The successful identification of high-affinity targets will be the critical first step in evaluating its potential as a novel therapeutic agent or a valuable research tool.
References
- Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4).
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
- Smolecule. (2023). Buy 4-Piperidinemethanol | 6457-49-4. Smolecule.
-
Roy, K., & Leonard, J. T. (2007). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. QSAR & Combinatorial Science, 26(5), 635-648. [Link]
-
Phenethylamine. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]
- Zhumanova, K. S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 62-68.
- Zhumanova, K. S., et al. (2023).
- Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. Chem-Impex.
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Kim, D. I., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(2), 216–224. [Link]
-
ResearchGate. (n.d.). Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. ResearchGate. [Link]
- Chem-Impex. (n.d.). 4-Piperidinemethanol. Chem-Impex.
-
Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(5), 717. [Link]
- Chem-Impex. (n.d.). (S)-1-Boc-3-(hydroxymethyl)piperidine. Chem-Impex.
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Methodological & Application
The Strategic Application of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol in Asymmetric Synthesis
Introduction: The Privileged Piperidine Scaffold in Modern Chemistry
The piperidine ring is a ubiquitous and highly valued structural motif in the landscape of organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.[3] The introduction of stereocenters into the piperidine framework elevates its utility, enabling the development of chiral molecules with highly specific and potent biological activities.[4][5] This technical guide focuses on the synthesis and application of a specialized chiral building block, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol , a compound designed to impart stereocontrol in key synthetic transformations. Its unique 1,2-amino alcohol functionality, embedded within a conformationally well-defined piperidine ring and bearing a chiral phenylethyl auxiliary, makes it a powerful tool for researchers in asymmetric synthesis.
This document provides a detailed exploration of this reagent, offering insights into its synthesis and providing robust protocols for its application as a chiral ligand in asymmetric catalysis, a cornerstone of modern synthetic chemistry.
Synthesis of this compound
The target molecule is efficiently prepared from its corresponding ester precursor, Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate. The synthesis of this precursor can be achieved through established methodologies for the construction of substituted piperidines, followed by a standard reduction of the ester to the primary alcohol. The following protocol outlines the final reduction step.
Protocol 1: Reduction of Ester Precursor
This protocol details the reduction of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate to yield the target amino alcohol. Lithium aluminum hydride (LiAlH₄) is used as a potent reducing agent capable of cleanly converting the ester to the alcohol without affecting the Boc protecting group or the benzyl-type amine.
Materials:
-
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Rotary evaporator
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 mL per gram of LiAlH₄).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate (1.0 equivalent) in anhydrous THF (5 mL per gram of ester). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used. This Fieser workup is crucial for generating a granular precipitate that is easy to filter.
-
Workup: Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, granular precipitate should form. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Isolation: Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary, typically yielding a white to off-white solid.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic route from the ester precursor to the final amino alcohol.
Application as a Chiral Ligand in Asymmetric Catalysis
The structural motif of a chiral β-amino alcohol is a cornerstone in asymmetric catalysis, capable of forming stable chelate complexes with metal centers to create a defined chiral environment.[6] This controlled environment forces substrates to approach the catalytic center from a specific trajectory, leading to the preferential formation of one enantiomer of the product. This compound is an exemplary ligand for such transformations.
One of the most well-established and reliable applications for this class of ligands is the catalytic enantioselective addition of diethylzinc to aldehydes, a powerful method for synthesizing chiral secondary alcohols.[7][8]
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a representative procedure for the enantioselective ethylation of benzaldehyde, using a catalyst generated in situ from this compound and diethylzinc.
Table 1: Reagent Quantities for Asymmetric Ethylation
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass |
| This compound | 348.48 | 0.1 | 0.1 | 34.8 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 2.0 | 2.0 | 2.0 mL |
| Benzaldehyde | 106.12 | 1.0 | 1.0 | 102 µL (106.1 mg) |
| Saturated aqueous NH₄Cl | - | - | - | 10 mL |
| Diethyl ether | - | - | - | 3 x 20 mL |
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Zinc Addition: To this solution, add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. A gas evolution may be observed as the acidic protons of the alcohol and secondary amine react to form ethane. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the chiral zinc-ligand complex.
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise via syringe.
-
Monitoring: Stir the reaction at 0 °C. The progress can be monitored by TLC by carefully quenching a small aliquot with saturated aqueous ammonium chloride (NH₄Cl).
-
Quenching: Upon completion (typically 12-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product, (R)- or (S)-1-phenyl-1-propanol, can be purified by flash chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Diagram 2: Proposed Catalytic Cycle for Diethylzinc Addition
Caption: Proposed mechanism for ligand-accelerated asymmetric ethylation.
Further Applications in Asymmetric Transformations
The utility of this compound and its derivatives is not limited to organozinc additions. The inherent chirality and bidentate nature of the amino alcohol moiety make it a promising candidate for a range of other important asymmetric reactions.
Asymmetric Transfer Hydrogenation (ATH)
Chiral amino alcohols are highly effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[4][9] In this process, a simple hydrogen source like isopropanol or formic acid is used to reduce a prochiral substrate enantioselectively. The ligand would coordinate to a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to form a potent chiral catalyst for the production of valuable chiral alcohols and amines.[4]
Conclusion and Future Outlook
This compound represents a sophisticated and highly functionalized chiral building block. Its well-defined stereochemistry and versatile amino alcohol functionality provide a powerful platform for inducing chirality in a variety of synthetic transformations. The protocols detailed herein for its synthesis and application in the asymmetric addition of diethylzinc to aldehydes serve as a practical guide for researchers aiming to construct complex, enantiomerically enriched molecules. The potential for this ligand to excel in other catalytic systems, such as transfer hydrogenation, underscores its value to the synthetic community. As the demand for stereochemically pure pharmaceuticals and fine chemicals continues to grow, the strategic deployment of such advanced chiral auxiliaries and ligands will remain paramount to innovation in organic synthesis.
References
-
Gotor-Fernández, V., et al. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 22(10), 1636. Available at: [Link]
-
Kočevar, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]
-
Globalnewswire. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Globenewswire. Available at: [Link]
-
Accela ChemBio Inc. (2023). This compound. Product Catalog. Available at: [Link]
-
Singh, V. K., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 1138-1144. Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Rios, R. (2012). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 17(10), 12304-12315. Available at: [Link]
-
Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(52), 11929-11957. Available at: [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available at: [Link]
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Application Notes and Protocols for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific chiral piperidine derivative, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This compound serves as a versatile building block for the synthesis of complex molecules with therapeutic potential, particularly as modulators of G-protein-coupled receptors (GPCRs).[3][4] We present detailed, field-proven protocols for its synthesis, diastereomeric resolution, and functionalization, alongside a representative biological screening protocol. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.
Introduction: The Significance of Substituted Piperidines
Piperidine and its derivatives are among the most prevalent heterocyclic motifs in approved drugs and clinical candidates.[1][5] Their conformational flexibility allows for optimal binding to a wide array of biological targets, influencing their pharmacokinetic and pharmacodynamic profiles. The specific compound of interest, this compound, incorporates several key features for medicinal chemistry applications:
-
A Boc-Protected Piperidine Ring: The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.[6]
-
A Chiral 1-Phenylethylamino Moiety: This introduces a stereocenter, which is crucial for stereospecific interactions with biological targets. The aromatic ring also provides a vector for further chemical modification.
-
A Hydroxymethyl Group: This primary alcohol serves as a handle for introducing a wide range of functional groups through esterification, etherification, or oxidation.
These structural elements make this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Synthesis and Stereochemical Considerations
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy is outlined below.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Synthetic Protocols
Protocol 2.2.1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine [7]
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2.2.2: Synthesis of 1-Boc-3-formyl-4-oxopiperidine
-
Dissolve the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium periodate (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.3: Synthesis of 1-Boc-3-(hydroxymethyl)-4-oxopiperidine
-
Dissolve the purified 1-Boc-3-formyl-4-oxopiperidine (1.0 eq) in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH4) (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.
Protocol 2.2.4: Reductive Amination to Yield this compound
-
To a solution of 1-Boc-3-(hydroxymethyl)-4-oxopiperidine (1.0 eq) in dichloromethane (DCM), add either (R)- or (S)-1-phenylethylamine (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of diastereomers.
Diastereomeric Resolution
The final product is a mixture of two diastereomers due to the presence of two chiral centers. Separation of these diastereomers is crucial for evaluating their distinct biological activities.[8]
Protocol 2.3.1: Chiral High-Performance Liquid Chromatography (HPLC) Separation [9][10]
-
Rationale: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.
-
Method:
-
Dissolve the diastereomeric mixture in an appropriate solvent (e.g., isopropanol/hexane mixture).
-
Inject the sample onto a chiral column (e.g., Chiralpak AD-H or similar).
-
Elute with a mobile phase consisting of a mixture of hexane and isopropanol, with or without a basic or acidic modifier, at a constant flow rate.
-
Monitor the elution profile using a UV detector.
-
Collect the separated diastereomeric fractions.
-
Combine the fractions of each pure diastereomer and evaporate the solvent to obtain the isolated compounds.
-
| Parameter | Typical Value |
| Column | Chiralpak AD-H (or equivalent) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Characterization
The identity and purity of the synthesized compound and its separated diastereomers should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To confirm the diastereomeric purity of the separated isomers.
Application in Medicinal Chemistry: A Scaffold for GPCR Modulators
G-protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[3][11] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy.[4][12] The this compound scaffold is an excellent starting point for the synthesis of libraries of potential GPCR modulators.
Library Synthesis Workflow
Caption: Workflow for generating a library of analogs.
Protocol 4.1.1: Boc Deprotection [6][13]
-
Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the deprotected piperidine.
Protocol 4.1.2: Parallel Amide Synthesis (Example of N-Functionalization)
-
In an array of reaction vials, dispense a solution of the deprotected piperidine in DCM.
-
To each vial, add a different acyl chloride or carboxylic acid (with a coupling agent like HATU).
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA).
-
Shake the reaction array at room temperature overnight.
-
Quench the reactions with water.
-
Perform a liquid-liquid extraction to isolate the products.
-
Analyze the purity of the library members by LC-MS.
Biological Evaluation: A Representative GPCR Functional Assay
A common method to assess the activity of potential GPCR modulators is to measure changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium.
Protocol 4.2.1: Calcium Mobilization Assay
-
Principle: Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium concentration. This can be detected using a calcium-sensitive fluorescent dye.
-
Method:
-
Cell Culture: Plate cells stably expressing the target GPCR in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add the synthesized compounds at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the test compounds, add a known agonist for the target GPCR at a concentration that gives a submaximal response (e.g., EC₂₀).
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a plate reader.
-
Data Analysis: Calculate the change in fluorescence and plot the concentration-response curves to determine the potency and efficacy of the compounds as positive or negative allosteric modulators.
-
Conclusion
This compound represents a valuable and versatile chiral building block in medicinal chemistry. The protocols detailed herein provide a robust framework for its synthesis, purification, and subsequent elaboration into libraries of compounds for drug discovery. The strategic application of this scaffold, particularly in the context of GPCR modulation, holds significant promise for the identification of novel therapeutic agents. As with any synthetic and screening endeavor, careful optimization of reaction conditions and assay parameters will be crucial for success.
References
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Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6447. Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]
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Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(17), 3892. Available from: [Link]
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Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Pan, C., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and biological screening of some piperidine substituted benzimidazoles. Available from: [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
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Kumar, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 1133-1139. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3847. Available from: [Link]
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Wikipedia. 1-Boc-4-AP. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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Amblard, M., et al. (2017). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 15(37), 7804-7807. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available from: [Link]
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Chinnakadoori, S., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality, 35(1), e23467. Available from: [Link]
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Chemistry LibreTexts. (2021). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]
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Fodor, K., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4248. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available from: [Link]
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Conn, P. J., et al. (2014). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 57(14), 5883–5903. Available from: [Link]
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Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 752-763. Available from: [Link]
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Jones, C. K., & Conn, P. J. (2018). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Neuropsychopharmacology, 43(1), 233-247. Available from: [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
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Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. Available from: [Link]
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Application Notes and Protocols for the Derivatization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol in Drug Discovery
Introduction: The Strategic Value of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The 3-amino-4-hydroxymethylpiperidine core, specifically, offers a rich platform for generating diverse molecular libraries. This scaffold incorporates multiple points for chemical modification, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[2]
The target molecule, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, is a sophisticated building block featuring several key elements for drug design:
-
A Boc-protected piperidine nitrogen , which allows for selective reactions at other sites before a final deprotection and derivatization step.
-
A chiral (1-phenylethyl)amino group at the 3-position, which can be crucial for stereospecific interactions with target proteins and can significantly influence biological activity and selectivity.[3]
-
A primary alcohol at the 4-position, providing a handle for introducing a wide range of functionalities through ether or ester linkages.
-
Multiple stereocenters , offering the potential for diastereomeric compounds with distinct pharmacological profiles.
This document provides a comprehensive guide to the synthesis and derivatization of this versatile scaffold, offering detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Part I: Stereoselective Synthesis of the Core Scaffold
The synthesis of the title compound is a multi-step process requiring careful control of stereochemistry. A plausible and efficient route commences with the commercially available N-Boc-3-piperidone. The overall synthetic strategy is depicted below.
Sources
Quantitative Analysis and Stereoisomer Resolution of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Guide to HPLC and LC-MS/MS Methods
An Application Note for Drug Development Professionals
Abstract
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol is a complex piperidine derivative whose structural features present unique challenges for analytical characterization. As a potential chiral building block in pharmaceutical synthesis, the development of robust and reliable analytical methods for its quantification and stereoisomer profiling is paramount.[1][2] This application note provides a comprehensive guide with detailed protocols for the analysis of this compound using three distinct, yet complementary, chromatographic techniques. We present: 1) a reversed-phase HPLC-UV method for routine achiral quantification and purity assessment; 2) a normal-phase chiral HPLC method for the critical separation of its diastereomers; and 3) a high-sensitivity LC-MS/MS method for trace-level quantification in complex matrices. The rationale behind method selection, step-by-step protocols, and expected performance metrics are detailed to provide researchers with a validated starting point for their analytical workflows.
Introduction: The Analytical Imperative
The molecule this compound (MW: 334.45 g/mol , Formula: C₁₉H₃₀N₂O₃) incorporates multiple stereocenters: two on the piperidine ring (C3 and C4) and one on the phenylethyl side chain.[3] The spatial arrangement of these centers gives rise to multiple diastereomers. In drug development, different stereoisomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles.[][5] Therefore, simply quantifying the total amount of the compound is insufficient; a rigorous analytical approach must also resolve and quantify these distinct stereoisomeric forms.
This guide addresses this dual challenge by providing validated methodologies tailored for the specific chemical properties of the target molecule, drawing upon established principles for the analysis of analogous Boc-protected amines and chiral compounds.[6][7][8]
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₉H₃₀N₂O₃ | [3] |
| Molecular Weight | 334.45 g/mol | [3] |
| Predicted Boiling Point | 454.0 ± 35.0 °C | [3] |
| Predicted Density | 1.11 ± 0.1 g/cm³ |[3] |
Part I: Achiral Quantification by Reversed-Phase HPLC-UV
Principle: For routine analysis of bulk material, reaction monitoring, and purity assessment, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse technique. The tert-butyloxycarbonyl (Boc) group imparts significant hydrophobicity, making the molecule well-suited for retention on a C18 stationary phase. The phenyl ring provides a strong chromophore for reliable UV detection. This method is designed for stability-indicating assays where the primary goal is to separate the main component from potential impurities and degradation products.
Figure 1: Workflow for Achiral HPLC-UV Quantification.
Protocol 1: RP-HPLC-UV Method
A. Instrumentation and Reagents
-
LC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.[6]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile (ACN).[6]
-
Diluent: Acetonitrile or a 50:50 mixture of Acetonitrile:Water.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a series of calibration standards (e.g., 1-250 µg/mL) by serial dilution.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for retaining moderately non-polar compounds like Boc-protected amines. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak broadening. |
| Detection | UV at 220 nm | The phenyl ring provides absorbance; 220 nm offers high sensitivity. |
| Gradient Elution | 0-2 min: 20% B | Initial hold to focus the analyte on the column head. |
| 2-15 min: 20% to 80% B | Gradient to elute the main peak and any more retained impurities. | |
| 15-17 min: 80% B | Column wash to remove strongly retained components. | |
| 17.1-20 min: 20% B | Re-equilibration for the next injection. |
C. Expected Performance This method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Part II: Chiral Separation of Diastereomers by Normal-Phase HPLC
Principle: Due to the multiple stereocenters, resolving the diastereomers is essential for controlling the stereochemical purity of the compound. Chiral chromatography is the definitive technique for this purpose.[] Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are highly effective at resolving a wide range of chiral compounds.[8][10] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, governed by the "three-point interaction" model which requires a precise spatial fit.[11] A normal-phase mobile system (e.g., hexane/alcohol) is typically employed for this type of separation.
Figure 2: Workflow for Chiral HPLC Separation.
Protocol 2: Chiral HPLC Method
A. Instrumentation and Reagents
-
LC System: An HPLC system compatible with normal-phase solvents.
-
Column: A polysaccharide-based chiral column, such as Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase. A 250 x 4.6 mm, 5 µm column is standard.[10]
-
Mobile Phase: A premixed and degassed solution of n-Hexane and Isopropyl Alcohol (IPA). The ratio is critical and must be optimized (start with 90:10 v/v). A small amount of an additive like 0.1% trifluoroacetic acid (TFA) may be needed to improve peak shape for the amine.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase or IPA to a concentration of approximately 0.5 mg/mL.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak IC, 250 x 4.6 mm, 5 µm | Proven selector for a wide range of chiral amines and alcohols.[10] |
| Mobile Phase | n-Hexane:IPA (90:10 v/v) with 0.1% TFA | Isocratic elution is standard for chiral separations. The Hexane/IPA ratio controls retention and selectivity and must be optimized. TFA protonates the amine to reduce tailing. |
| Flow Rate | 1.0 mL/min | Standard flow rate for this column dimension. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral resolution; maintaining a constant temperature is critical. |
| Injection Volume | 10 µL | |
| Detection | UV at 220 nm |
C. Expected Results The chromatogram should show two or more well-resolved peaks, corresponding to the different diastereomers present in the sample. The diastereomeric excess (d.e.) for the major diastereomer can be calculated as: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Part III: High-Sensitivity Quantification by LC-MS/MS
Principle: For applications requiring high sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, tissue) or detecting trace-level impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12] The method uses a mass spectrometer to selectively monitor a specific precursor-to-product ion transition for the analyte, a technique known as Multiple Reaction Monitoring (MRM). This approach provides exceptional selectivity, minimizing interference from matrix components. Electrospray ionization in positive mode (ESI+) is ideal for this molecule due to its basic amine functionalities. A common and reliable fragmentation for quantification involves the loss of the Boc group or the tert-butyl group.[6]
Figure 3: Workflow for High-Sensitivity LC-MS/MS Quantification.
Protocol 3: LC-MS/MS Method
A. Instrumentation and Reagents
-
LC System: A UHPLC system is preferred for fast gradients and sharp peaks.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.[12]
-
LC Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phases: As described in Protocol 1 (0.1% FA in Water/ACN).
-
Sample Preparation (for plasma):
-
To 50 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate/vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Mobile Phase A.
-
B. LC and MS/MS Conditions
Table 2: LC Conditions for MS/MS
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% B |
Table 3: MS/MS Conditions (ESI+)
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The molecule's amines are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 335.2 | Calculated for C₁₉H₃₀N₂O₃. Must be confirmed by infusion. |
| Product Ion (Quantifier) | m/z 279.2 | Corresponds to the loss of the tert-butyl group [-C(CH₃)₃]. A very stable and common fragment. |
| Product Ion (Qualifier) | m/z 235.2 | Corresponds to the loss of the Boc group [-COOC(CH₃)₃]. |
| Collision Energy (CE) | To be optimized | The voltage applied to fragment the precursor ion; must be determined experimentally for the specific instrument. |
C. Expected Performance This method is expected to provide high sensitivity suitable for pharmacokinetic studies.
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | ≤ 1 ng/mL |
| Intra/Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra/Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
Method Selection Guide
Choosing the appropriate analytical method depends entirely on the research question. The following decision diagram provides a guide for selecting the most suitable protocol.
Figure 4: Decision Diagram for Method Selection.
References
- Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- ScienceDirect. Chiral Drug Separation.
- BenchChem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- BenchChem. Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available at: [Link]
-
MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]
-
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different varieties. Available at: [Link]
-
PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available at: [Link]
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Cell-based assays involving 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
An In-Depth Guide to the Initial Characterization of Novel Piperidine-Based Compounds in Cell-Based Assays: Featuring 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol as a Case Study
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates across a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2][3] The functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets. This guide provides a comprehensive framework for the initial cell-based characterization of novel piperidine derivatives, using the hitherto uncharacterized compound, this compound, as a representative example. We present a logical, tiered approach to screening, beginning with broad assessments of cell viability and cytotoxicity, followed by more focused mechanistic assays based on the known activities of related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the development of modern pharmaceuticals.[3] Among these, the piperidine ring is particularly prominent due to its versatile chemistry and its ability to interact with a wide array of biological targets. Compounds incorporating the piperidine moiety have demonstrated a broad spectrum of biological activities, including but not limited to anti-cancer, antiviral, and neuroprotective effects.[2] For instance, derivatives of piperidine have been developed as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently deregulated in cancer.[1] Others have been designed as antagonists for nicotinic acetylcholine receptors, highlighting their potential in neurological research.[4]
Given the vast therapeutic potential of this chemical class, a systematic approach to evaluating new piperidine derivatives is essential. This guide outlines a series of robust, validated cell-based assays to profile a novel compound, such as this compound, for which biological data is not yet publicly available. The tert-butyloxycarbonyl (Boc) protecting group on this molecule suggests it may be an intermediate in a larger synthetic scheme, but it is also crucial to characterize such intermediates for any intrinsic biological activity.[5]
Initial Compound Profiling: A Tiered Assay Approach
When characterizing a novel compound with an unknown biological profile, it is prudent to start with broad, cost-effective assays and progress to more complex, target-specific investigations. This tiered approach ensures an efficient use of resources and allows for data-driven decisions at each stage of the screening cascade.
Caption: A tiered workflow for characterizing novel piperidine derivatives.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This assay is often the first step in determining the biological activity of a novel compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (or other test compound)
-
Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer)[3][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Doxorubicin | A375 (Melanoma) | ~0.02 µM | [6] |
| Compound 54 (Piperidine Derivative) | A375 (Melanoma) | 0.03 µM | [6] |
| Test Compound | A375 (Melanoma) | To be determined | N/A |
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Assay
If the primary screen reveals a potent anti-proliferative effect, it is crucial to determine the mechanism of cell growth inhibition. Some piperidine derivatives have been shown to induce a senescence-like phenotype in cancer cells.[6] The SA-β-gal assay is a widely used biomarker for cellular senescence.
Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to the expression of a β-galactosidase enzyme that is active at pH 6.0. This activity is not present in pre-senescent, quiescent, or immortalized cells.
Materials:
-
Cells treated with the test compound as described in Protocol 1.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Add 1 mL of fixative solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add 1 mL of SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C (without CO₂) for 12-24 hours. Protect from light.
-
-
Imaging and Quantification:
-
Observe the cells under a microscope for the development of a blue color.
-
Count the number of blue (senescent) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
-
Data Analysis:
-
Compare the percentage of SA-β-gal positive cells in treated wells to the vehicle control.
-
An increase in blue-stained cells indicates the induction of a senescence-like phenotype.[6] This can be correlated with morphological changes, such as enlarged and flattened cell shape.[6]
Potential Signaling Pathways and Mechanisms of Action
Piperidine derivatives are known to modulate a variety of signaling pathways.[2] Should the initial assays indicate significant biological activity for this compound, further investigation into its mechanism of action is warranted. Based on existing literature for similar compounds, plausible pathways to investigate include:
-
PI3K/Akt Pathway: This is a crucial pathway for cell growth and survival, and it is a known target for some piperidine-based anticancer agents.[1] The phosphorylation status of Akt could be assessed by Western blotting.
-
Apoptotic Pathways: If the compound induces cell death rather than senescence, investigating the activation of caspases (e.g., Caspase-3/7) would be a logical next step.
-
Receptor Binding: Many piperidine-containing drugs act on G-protein coupled receptors (GPCRs) or ion channels.[4][7] If the structure of the test compound suggests a possible interaction with a specific receptor family, radioligand binding assays could be employed.
Caption: The PI3K/Akt signaling pathway, a common target for piperidine derivatives.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial cell-based characterization of novel piperidine derivatives, exemplified by this compound. By employing a tiered approach starting with broad cytotoxicity screening and progressing to more specific mechanistic assays such as senescence or signaling pathway analysis, researchers can efficiently profile new chemical entities. The protocols and data presented herein, based on established methodologies for related compounds, offer a robust starting point for these investigations.[1][2][3][6] Further studies, including target identification and in vivo efficacy, will be necessary to fully elucidate the therapeutic potential of any promising lead compound identified through this screening cascade.[6]
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Kim, J., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(21), 3933. Available at: [Link]
-
de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(10), e0205212. Available at: [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127593. Available at: [Link]
- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol synthesis.
- Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
- Sigma-Aldrich. (n.d.). N-Boc-4-piperidinemethanol 97.
- ChemicalBook. (n.d.). This compound.
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]
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- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection of the Boc Group from 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: An Application and Protocol Guide
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. Its widespread use stems from its ability to mask the nucleophilicity of amines under a variety of reaction conditions, while being readily cleavable under acidic conditions. This application note provides a detailed guide for the deprotection of the Boc group from 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a key intermediate in the synthesis of various bioactive compounds.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the deprotection reaction, offer two robust and field-proven protocols, and provide insights into reaction monitoring, work-up, and purification.
Scientific Rationale and Mechanistic Overview
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2][3] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. Subsequently, the stable tert-butyl cation is eliminated, forming a carbamic acid intermediate.[1][3] This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][4] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[2]
The choice between TFA and HCl often depends on the substrate's sensitivity to the acidic conditions and the desired form of the final product. Both methods are highly effective for the deprotection of N-Boc protected piperidines.[5] The 1-phenylethylamino and the primary alcohol functionalities in the target molecule are generally stable under the standard acidic conditions used for Boc deprotection. The secondary amine of the phenylethylamino group will also be protonated under these conditions, forming a stable ammonium salt.[1]
Visualizing the Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Overview of Deprotection Protocols
The selection of the deprotection method is a critical step and should be based on the specific requirements of the synthetic route, including scale, desired salt form of the product, and downstream applications.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |
| Reagents | Trifluoroacetic Acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Work-up | Evaporation followed by basic aqueous work-up | Precipitation and filtration or basic work-up |
| Advantages | High efficiency, rapid reaction.[4][6] | Often precipitates the product as a salt, simplifying isolation.[5] |
| Disadvantages | TFA is corrosive and volatile; the trifluoroacetate salt can be hygroscopic. | Dioxane is a suspected carcinogen and should be handled with care. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and highly effective method for Boc deprotection.[6] The use of DCM as a solvent ensures good solubility of the starting material.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA (5-10 eq) to the stirred solution. Gas evolution (CO₂) will be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(1-phenylethylamino)-4-piperidinemethanol.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to the TFA protocol and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can be a significant advantage for purification.[7][8]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)
-
Ethyl acetate (for free base extraction)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution/Suspension: Place this compound (1.0 eq) in a round-bottom flask. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq). The starting material may not fully dissolve initially.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation of the Hydrochloride Salt:
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
If a precipitate forms, add diethyl ether to the reaction mixture to further promote precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of 3-(1-phenylethylamino)-4-piperidinemethanol.
-
-
Isolation of the Free Base (Alternative):
-
If the hydrochloride salt does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 8 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.
-
-
Purification (if necessary): The free base can be purified by silica gel column chromatography.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the deprotection of the Boc group.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure that the starting material is of high purity and the reagents are anhydrous.
-
Side Reactions: The tert-butyl cation generated during the reaction is a potent electrophile and can potentially alkylate nucleophilic sites on the substrate or solvent.[9] While less of a concern for this particular substrate, for molecules with more sensitive functionalities (e.g., electron-rich aromatic rings), the addition of a scavenger such as anisole or thioanisole may be necessary.
-
Product Isolation: If the hydrochloride salt is oily or difficult to filter, isolation as the free base is recommended. Conversely, if the free base is highly water-soluble, isolation as the hydrochloride salt may be more efficient.
-
Safety: Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. Dioxane is a flammable liquid and a suspected carcinogen.
Conclusion
The deprotection of the Boc group from this compound can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. The choice of method will depend on the specific experimental constraints and the desired final product form. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently perform this crucial synthetic transformation.
References
-
Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved January 16, 2026, from a source providing example procedures for Boc deprotection using HCl.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved January 16, 2026, from [Link]
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22665-22669.
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4465.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video].
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2(2), 143-147.
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- 2. reddit.com [reddit.com]
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- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a valuable chiral piperidine derivative prevalent in medicinal chemistry and drug development.[1][2][3] The protocol is centered around a robust and diastereoselective reductive amination pathway, optimized for kilogram-scale production. We delve into the causal logic behind procedural choices, from reagent selection to purification strategies, ensuring scientific integrity and process safety. This guide is intended for researchers, chemists, and process development professionals, offering a self-validating framework for producing this key intermediate with high purity and stereochemical control.
Strategic Overview: Rationale and Retrosynthesis
The synthesis of complex chiral molecules like this compound necessitates a strategy that is not only high-yielding but also controllable, scalable, and economically viable. The chosen synthetic route hinges on the reductive amination of a functionalized piperidone precursor. This method is a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds under mild conditions.[4]
The primary challenge in this synthesis is controlling the stereochemistry at two new centers, which arises from the reaction of a chiral amine with the piperidine core. Our approach leverages a chiral auxiliary strategy, using enantiopure (S)-1-phenylethylamine to direct the formation of a specific diastereomer, which can then be isolated and purified.
Retrosynthetic Pathway
The logical disconnection of the target molecule leads back to three key commercial or readily synthesized starting materials: N-Boc-4-piperidone, a formylating agent, and a chiral amine.
Caption: Retrosynthetic analysis of the target molecule.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to a pilot plant requires careful consideration of several factors beyond simple reaction yield.[5][6][7][8]
-
Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this scale-up protocol. Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic, and its reaction rate is self-regulated by the formation of the iminium ion, reducing the risk of over-reduction.[9] Its granular, solid form also makes it easier and safer to handle in a large-scale setting compared to pyrophoric or highly water-sensitive hydrides.[9][10]
-
Solvent Choice: Dichloromethane (DCM) is selected for its excellent solubility of both organic intermediates and the borohydride reagent, facilitating a homogenous reaction. Its low boiling point (39.6 °C) simplifies removal during work-up, a critical factor for efficiency at scale.
-
Diastereomer Separation: The reductive amination of a chiral ketone/aldehyde with a chiral amine inherently produces a mixture of diastereomers. While chromatographic separation is feasible at the gram scale, it is impractical and costly for multi-kilogram production. Therefore, this protocol emphasizes purification via diastereomeric crystallization, a more scalable and economical method.[11][12]
-
Thermal Safety: The reaction is exothermic, particularly during the addition of the reducing agent and the quenching step. A jacketed reactor with precise temperature control is mandatory to manage heat flow and prevent runaway reactions.
Materials and Equipment
Chemicals Required
| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Quantity (for 1 kg scale) |
| N-Boc-4-piperidone | 79099-07-3 | 199.26 g/mol | 1.0 | 1.00 kg |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 1.05 | 0.63 kg |
| (S)-(-)-1-Phenylethylamine | 2627-86-3 | 121.18 g/mol | 1.0 | 0.61 kg |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 g/mol | 1.2 | 1.28 kg |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | ~20 L |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | - | ~10 L |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | As needed |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | As needed |
| Hexanes | 110-54-3 | 86.18 g/mol | - | As needed |
Equipment
-
20L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (5L).
-
Condenser.
-
Large-scale rotary evaporator.
-
Buchner funnel and filtration flask (10L).
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Detailed Synthesis Protocol (1 kg Scale)
This protocol is divided into three main stages: formation of the enaminone intermediate, the key reductive amination, and final product isolation and purification.
Stage 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
-
Rationale: This initial step activates the 3-position of the piperidone ring, creating an electrophilic center for the subsequent conjugate addition of the amine.[13]
-
Reactor Setup: Set up the 20L jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.
-
Charging Reagents: Charge the reactor with N-Boc-4-piperidone (1.00 kg, 5.02 mol) and Methanol (5 L). Begin stirring to dissolve the solid.
-
Addition of DMF-DMA: Slowly add N,N-dimethylformamide dimethyl acetal (0.63 kg, 5.27 mol) to the reactor over 30 minutes.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (50% Ethyl Acetate/Hexanes).
-
Work-up: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove methanol. The resulting crude oil or solid is used directly in the next step without further purification.
Stage 2: Diastereoselective Reductive Amination
-
Rationale: This is the crucial C-N bond forming and stereocenter-defining step. The chiral amine adds to the enaminone, and the resulting iminium intermediate is reduced in situ by sodium triacetoxyborohydride. The reduction of the ketone to the alcohol also occurs in this cascade.
Caption: Workflow for the critical reductive amination stage.
-
Reactor Setup: To the crude enaminone from Stage 1, add Dichloromethane (10 L) and stir to dissolve.
-
Amine Addition: Add (S)-(-)-1-Phenylethylamine (0.61 kg, 5.02 mol) to the reactor. Stir the mixture for 1 hour at room temperature to allow for the formation of the intermediate.
-
Cooling: Cool the reactor jacket to 0 °C. Ensure the internal temperature of the reaction is between 0-5 °C.
-
Reducing Agent Addition: Slowly add Sodium Triacetoxyborohydride (1.28 kg, 6.03 mol) portion-wise over 2-3 hours. CAUTION: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material by HPLC or TLC (10% Methanol/DCM, visualized with ninhydrin and UV).
Stage 3: Work-up and Diastereomeric Purification
-
Quenching: Cool the reactor to 10 °C. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~5 L) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 2 L).
-
Washing & Drying: Combine all organic layers and wash with brine (3 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a thick oil or foam.
-
Purification by Crystallization:
-
Dissolve the crude oil in a minimal amount of hot ethyl acetate (~3-4 L).
-
Slowly add hexanes (~6-8 L) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then transfer to a cold room (4 °C) overnight.
-
The desired diastereomer should precipitate as a crystalline solid.
-
Collect the solid by filtration, washing with cold 1:3 Ethyl Acetate/Hexanes.
-
Dry the solid under vacuum. A typical yield of the purified single diastereomer is 45-55% based on the starting N-Boc-4-piperidone. The diastereomeric excess (d.e.) should be >98% as determined by Chiral HPLC.
-
Process Safety Assessment
Safe scale-up requires a thorough understanding of the hazards associated with each chemical.[14]
| Reagent | Hazard Statements (H-phrases) | Safety Precautions |
| Sodium Triacetoxyborohydride | H260: In contact with water releases flammable gases which may ignite spontaneously. H315: Causes skin irritation. H319: Causes serious eye irritation.[9] | Handle under an inert atmosphere. Store in a dry place.[9] Avoid contact with moisture/water.[15][16] Use non-sparking tools. Wear appropriate PPE.[17] |
| Dichloromethane | H315, H319, H335, H351: Suspected of causing cancer. | Work in a well-ventilated area or fume hood. Avoid inhalation of vapors. Wear solvent-resistant gloves. |
| (S)-1-Phenylethylamine | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. Wear appropriate PPE. |
Analytical Quality Control
Rigorous analytical testing ensures the final product meets the required specifications for purity and identity.
Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | HPLC (UV 254 nm) | ≥ 98.5% |
| Diastereomeric Excess (d.e.) | Chiral HPLC | ≥ 98.0% |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 349.2 |
| Loss on Drying | Gravimetric | ≤ 0.5% |
Example Analytical Methods
-
Chiral HPLC: The separation of diastereomers is critical. A typical method involves a polysaccharide-based chiral stationary phase (CSP).[18][19][20]
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
¹H NMR (400 MHz, CDCl₃): The spectrum should clearly show the characteristic peaks for the Boc group (~1.45 ppm), the piperidine ring protons, the benzylic proton of the phenylethyl group, and the aromatic protons. The coupling constants of the piperidine protons can help confirm the relative stereochemistry.
References
-
A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. ResearchGate. Available at: [Link]
-
Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. American Chemical Society Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmaffiliates. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. Available at: [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. Available at: [Link]
-
Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Scale up and process development: ask the experts. RegMedNet. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. Recipharm. Available at: [Link]
-
Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. Available at: [Link]
-
Synthesis of donepezil-based reactivators. Royal Society of Chemistry. Available at: [Link]
-
Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
-
Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
-
Reductive amination and amide synthesis. ResearchGate. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. Available at: [Link]
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- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. pharmtech.com [pharmtech.com]
- 8. regmednet.com [regmednet.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis - chemicalbook [chemicalbook.com]
- 14. recipharm.com [recipharm.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. aksci.com [aksci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol in Compound Library Synthesis
Introduction: The Strategic Value of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of chirality and multiple functionalization points, as seen in 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, provides a powerful platform for the generation of diverse compound libraries in drug discovery.[1]
This building block incorporates several key features for diversity-oriented synthesis (DOS):
-
A Boc-protected piperidine nitrogen , which allows for controlled reactions at other positions before a final, optional deprotection and derivatization step.
-
A chiral secondary amine at the 3-position, offering a site for the introduction of a wide array of substituents through reactions such as amide bond formation and sulfonylation. The presence of the chiral phenylethyl group can also influence the conformational preference of the piperidine ring and its derivatives.
-
A primary alcohol at the 4-position, providing another vector for diversification through oxidation, etherification, or esterification.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound as a versatile building block for the synthesis of compound libraries. Detailed, field-proven protocols for the derivatization of its key functional groups are presented, along with the scientific rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the building block is essential for reaction setup and purification.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂N₂O₃ | N/A |
| Molecular Weight | 360.48 g/mol | N/A |
| Appearance | Expected to be an oil or low-melting solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, etc.) | General observation for similar compounds |
| pKa (Secondary Amine) | ~9-10 (estimated) | [3] |
Proposed Synthesis of the Core Scaffold
While not commercially available, a plausible synthetic route to this compound can be envisioned from readily available starting materials. A key intermediate is tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
Caption: Proposed synthetic workflow for this compound.
Protocols for Compound Library Generation
The true utility of this building block lies in its capacity for diversification at two distinct points: the secondary amine and the primary alcohol. The following protocols provide robust methods for these transformations, suitable for parallel synthesis formats.
I. Derivatization of the Secondary Amine
The secondary amine at the C-3 position offers a prime handle for introducing a wide range of functionalities.
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[] For sterically hindered secondary amines, the choice of an appropriate coupling reagent is critical to ensure high conversion.
Caption: Workflow for amide library synthesis.
Protocol: HATU-Mediated Amide Coupling
This protocol is optimized for coupling a diverse set of carboxylic acids, including those that are sterically demanding.[5]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Table: Exemplar Carboxylic Acids for Library Synthesis
| Carboxylic Acid | Expected Product Characteristics |
| Acetic Acid | Introduces a small, neutral acetyl group. |
| Benzoic Acid | Adds an aromatic moiety. |
| 4-Chlorobenzoic Acid | Introduces a halogen for potential further modification. |
| Cyclohexanecarboxylic Acid | Adds a lipophilic, non-aromatic ring. |
| N-Boc-glycine | Extends the molecule with an amino acid unit. |
Sulfonamides are another important class of functional groups in medicinal chemistry.[6] The sulfonylation of the secondary amine can be achieved under standard conditions.
Protocol: Sulfonamide Synthesis
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in the presence of a base such as triethylamine or pyridine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[7]
II. Derivatization of the Primary Alcohol
The 4-hydroxymethyl group provides a second, orthogonal point for diversification.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, which can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions. TEMPO-mediated oxidation is a mild and efficient method that avoids over-oxidation to the carboxylic acid.[8]
Caption: Workflow for the oxidation of the primary alcohol.
Protocol: TEMPO-Mediated Oxidation
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
BAIB ((Diacetoxy)iodobenzene)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add TEMPO (0.1 equivalents) and BAIB (1.5 equivalents).
-
Stir the mixture at room temperature for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
The Mitsunobu reaction is a powerful method for converting alcohols into a variety of other functional groups, including ethers, with inversion of configuration.[2] This allows for the introduction of diverse aryl or alkyl ether moieties.
Protocol: Mitsunobu Etherification
Materials:
-
This compound
-
Phenol or alcohol (Nu-H) (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous THF
Procedure:
-
Dissolve this compound (1.0 equivalent), the desired phenol or alcohol (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Data Table: Exemplar Nucleophiles for Mitsunobu Reaction
| Nucleophile (Nu-H) | Expected Product Characteristics |
| Phenol | Forms a simple aryl ether. |
| 4-Methoxyphenol | Introduces an electron-donating group on the aromatic ring. |
| 4-Nitrophenol | Introduces an electron-withdrawing group. |
| Phthalimide | Forms a protected primary amine, which can be deprotected to yield an aminomethyl derivative. |
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse compound libraries. The presence of two distinct and orthogonally reactive functional groups—a secondary amine and a primary alcohol—provides medicinal chemists with a powerful tool for exploring a wide area of chemical space. The protocols detailed in this application note offer robust and reproducible methods for the derivatization of this scaffold, enabling the efficient generation of novel molecules for high-throughput screening and lead optimization programs. The strategic use of such well-designed building blocks is paramount to the success of modern drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
- National Institutes of Health. (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. NIH.
- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
- Wikipedia. (2023). Mitsunobu reaction. Wikipedia.
- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.
- ChemicalBook. N-Boc-4-piperidinemethanol synthesis. ChemicalBook.
- Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- YouTube. (2024). Mitsunobu Reaction. Professor Dave Explains.
- Royal Society of Chemistry. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2021).
- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. BenchChem.
- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions. BenchChem.
- ResearchGate. (2015).
- National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH.
- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. BenchChem.
- PubChem. Tert-butyl 4-(hydroxymethyl)
- Organic Syntheses. (2019). Organic Syntheses Procedure. Organic Syntheses.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ChemicalBook. N-BOC-3-Aminopiperidine synthesis. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
- J. Podlech. Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Science of Synthesis.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Sigma-Aldrich. N-Boc-4-piperidinemethanol 97 123855-51-6. Sigma-Aldrich.
- Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses.
- Santa Cruz Biotechnology. N-Boc-4-piperidinemethanol. Santa Cruz Biotechnology.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
- Lirias. (2019). Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Pri- mary Sulfinamides and Secondary Amines. Lirias.
- ResearchGate. (2018). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
Sources
- 1. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.
Synthetic Overview
The most reliable and widely adopted method for synthesizing this compound is through a one-pot reductive amination. This process involves the reaction of a piperidone derivative with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.
Caption: A logical flowchart for troubleshooting low yield issues.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination. [1][2]Researchers should adapt it based on their specific substrate and laboratory conditions.
Synthesis of this compound
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-(hydroxymethyl)piperidin-3-one (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add (R/S)-1-phenylethylamine (1.1 eq) to the solution via syringe.
-
Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone and the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours, or until the reaction is complete as indicated by TLC/LCMS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
References
- BenchChem. (n.d.). Troubleshooting low conversion rates in reductive amination.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Wikipedia. (n.d.). Reductive amination.
- Reddit. (n.d.). Question about reductive amination reaction procedure.
- Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product.
- BenchChem. (n.d.). Technical Support Center: Optimizing Yield for ortho-methyl 4-Anilino-1-Boc-piperidine Synthesis.
- ChemicalBook. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis.
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- Reddit. (n.d.). Reductive amination of piperazine.
- Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
Sources
Technical Support Center: Purification of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for the purification of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this substituted piperidine derivative. Drawing upon established principles of separation science and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Understanding the Core Challenge: Diastereomerism
The primary purification challenge for this compound arises from its stereochemistry. The molecule possesses multiple chiral centers, leading to the formation of diastereomers during synthesis. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical properties.[1] This difference in physical properties is the key to their separation, although it can often be subtle, requiring carefully optimized purification methods.
The main purification goals are typically:
-
Separation of the desired diastereomer from other diastereomeric forms.
-
Removal of unreacted starting materials (e.g., 1-Boc-3-amino-4-piperidinemethanol, 1-phenylethanone).
-
Elimination of reaction byproducts and reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
Besides the undesired diastereomers, common impurities may include:
-
Unreacted Starting Materials: Such as N-Boc-3-aminopiperidine precursors or the corresponding ketone/aldehyde.[2][3]
-
Reagents and Catalysts: Depending on the synthetic route, these could include residual reducing agents (like sodium borohydride), catalysts, or acids/bases used in the reaction.
-
Byproducts from Side Reactions: These can be numerous and are specific to the synthetic pathway employed.
-
Boc-Deprotected Product: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be inadvertently cleaved during the reaction or workup, leading to the formation of the free amine.
Q2: How can I effectively separate the diastereomers of this compound?
Separating diastereomers is achievable because they possess different physical properties.[1] The most common and effective methods include:
-
Flash Column Chromatography: This is the workhorse technique for diastereomer separation at the lab scale. Since diastereomers have different affinities for the stationary phase, they can be separated with an optimized mobile phase. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[1][4]
-
Crystallization: Fractional crystallization can be a highly effective and scalable method for separating diastereomers.[4] This technique relies on the differential solubility of the diastereomers in a particular solvent system. If direct crystallization of the free base is challenging, forming a salt with an achiral acid (like HCl or p-toluenesulfonic acid) can sometimes yield well-defined crystals of a single diastereomer.
-
Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): For difficult separations or when very high purity is required, preparative HPLC or SFC can provide superior resolution compared to flash chromatography.[] While SFC is often advantageous for its speed and reduced solvent consumption, preparative HPLC is also a robust option.[]
Q3: Which chromatographic technique is best for my compound?
The choice between normal-phase and reverse-phase chromatography depends on the polarity of your diastereomers.
-
Normal-Phase Chromatography (NPC): Typically performed with silica gel. It is often the first choice for moderately polar organic compounds like this one. A common starting point for solvent systems would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol).
-
Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-functionalized silica) and polar mobile phases (typically mixtures of water with acetonitrile or methanol). RPC can be very effective for separating compounds with subtle differences in hydrophobicity.[1][4]
A good practice is to first screen for separation conditions using Thin Layer Chromatography (TLC) for normal phase or analytical HPLC for reverse phase to identify a promising solvent system before scaling up to flash or preparative chromatography.
Q4: Can I use crystallization for purification? What if my compound is an oil?
Yes, crystallization is a powerful technique for purifying diastereomers, often providing very high purity material in a single step.[4] If your product is an oil, you can still attempt crystallization by:
-
Screening a wide range of solvents: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears. Allowing this solution to stand may induce crystallization.
-
Salt Formation: As diastereomeric amines can have different basicities, forming salts with organic acids can alter their crystal packing and solubility, making crystallization more feasible.[4] Consider using acids like tartaric acid or nitrobenzenesulfonic acid to form diastereomeric salts which may have significantly different solubilities.[4]
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
Q5: How can I avoid cleaving the Boc protecting group during purification?
The Boc group is labile under acidic conditions. To prevent its removal:
-
Avoid Strong Acids: Do not use strongly acidic conditions during workup or chromatography. If an acid wash is necessary, use a weak acid like dilute citric acid or saturated ammonium chloride and minimize contact time.
-
Neutralize Silica Gel: Commercial silica gel can be slightly acidic. If you suspect this is causing deprotection on the column, you can use silica gel that has been pre-treated with a base, such as triethylamine. This is typically done by adding ~0.5-1% triethylamine to your mobile phase.
-
Buffer Reverse-Phase Solvents: When using reverse-phase HPLC, ensure the mobile phase is buffered to a neutral or slightly basic pH.
Troubleshooting Guides
Problem: Poor or No Separation of Diastereomers by Flash Chromatography
If your diastereomers are co-eluting or showing very poor separation on a silica gel column, follow this troubleshooting workflow.
Caption: Workflow for optimizing diastereomer separation.
Detailed Protocol for Method Development in Flash Chromatography:
-
Baseline Experiment: Start with a standard solvent system, for example, 20% Ethyl Acetate in Hexanes.
-
Optimize Polarity: Run a gradient on TLC (e.g., 0% to 50% Ethyl Acetate in Hexanes) to find the polarity where the spots have an Rf (retention factor) between 0.2 and 0.4. If the spots are not resolved, proceed to the next step.
-
Change Solvent Selectivity: Replace ethyl acetate with other polar solvents. For example, try a dichloromethane/methanol system or add a small percentage of isopropanol or methanol to your hexane/ethyl acetate system. The different hydrogen bonding capabilities of these solvents can significantly alter selectivity.
-
Consider Additives: For amine-containing compounds, peak tailing on silica can be an issue. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase can improve peak shape and may enhance separation.
-
Switch to Reverse Phase: If normal phase fails, switch to a C18 stationary phase. Start with a mobile phase of water and acetonitrile or methanol and run a gradient to elute your compound.[1]
Problem: Low Yield After Purification
Low recovery of your product can be frustrating. Here are common causes and solutions:
| Potential Cause | Troubleshooting Strategy |
| Product is too polar/non-polar for the column | If the product streaks or does not elute from a silica column, it may be too polar. Consider switching to reverse-phase chromatography. If it elutes with the solvent front, it is too non-polar; increase the polarity of your mobile phase. |
| Irreversible adsorption on silica gel | Amines can sometimes bind irreversibly to the acidic sites on silica gel. Pre-treating the silica with triethylamine or using it as a mobile phase additive can mitigate this. |
| Loss during workup/extraction | Ensure the pH of the aqueous layer is appropriate during extraction. As an amine, your product will be more soluble in the organic phase at a basic pH. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Product is volatile | If your compound has a low boiling point, avoid excessive heat or high vacuum when removing solvent. Use a rotary evaporator with a controlled temperature water bath. |
References
- Vertex AI Search. (n.d.). This compound - ChemicalBook.
- National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines?
- MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- National Institutes of Health. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- RSC Publishing. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ACS Publications. (n.d.). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- ChemicalBook. (n.d.). 288573-56-8(1-Boc-4-(4-fluoro-phenylamino)-piperidine) Product Description.
- Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- UNIPI. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
Sources
Stability issues with 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol in solution
This guide is intended for researchers, scientists, and drug development professionals utilizing 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. Here, we address common stability challenges encountered when working with this compound in solution, providing in-depth troubleshooting advice and preventative protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Question 1: My stock solution of this compound, which was initially clear, has developed a yellow or brownish tint after a few days at room temperature. What is causing this discoloration?
Answer: The observed discoloration is most likely due to oxidative degradation. The this compound molecule contains several functional groups susceptible to oxidation, particularly the tertiary amine within the piperidine ring and the secondary amine.[1] Over time, exposure to atmospheric oxygen, light, or trace metal impurities in your solvent can initiate oxidative processes.[1][2] This can lead to the formation of colored byproducts, such as N-oxides or other complex degradation products, without necessarily causing a significant decrease in the concentration of the parent compound initially.[1]
Question 2: I've observed a fine white precipitate forming in my buffered aqueous solution (pH 5.5) after overnight storage in the refrigerator. What is the precipitate and how can I avoid it?
Answer: The precipitate is likely the de-protected form of your compound, where the tert-butyloxycarbonyl (Boc) group has been cleaved. The Boc protecting group is notoriously labile under acidic conditions.[3][4][5] While pH 5.5 is not strongly acidic, prolonged exposure, especially at temperatures above freezing, can be sufficient to cause slow hydrolysis of the carbamate linkage. The resulting free piperidine derivative may have lower solubility in your specific buffer system compared to the Boc-protected parent compound, causing it to precipitate out of solution.
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently leads to decarboxylation and the release of the free amine.[4]
Question 3: My HPLC-MS analysis of a recently prepared solution shows the correct mass for my compound, but also a new, more polar peak that grows over time. What could this impurity be?
Answer: This is a classic sign of Boc group cleavage. The new, more polar peak corresponds to the de-protected piperidine compound. The loss of the bulky, nonpolar Boc group (C₅H₉O₂) results in a molecule with a lower molecular weight and a free secondary amine, which significantly increases its polarity. This causes it to elute earlier on a reverse-phase HPLC column.
To confirm this, you should check the mass spectrum of the new peak. You would expect to see a mass corresponding to the parent compound minus 100.11 g/mol (the mass of the Boc group). This instability is a direct consequence of the acid-labile nature of the Boc protecting group.[5][6] Even seemingly neutral solvents can become slightly acidic from dissolved atmospheric CO₂ or trace impurities.
Question 4: Can I heat my solution to aid in dissolving the compound? What are the thermal risks?
Answer: Gentle warming is acceptable, but prolonged exposure to high temperatures should be avoided. While specific thermal degradation data for this exact molecule are not widely published, piperidine derivatives, in general, can undergo thermal degradation.[1] More importantly, heat can accelerate other degradation pathways, such as hydrolysis (especially if the solution is acidic or basic) and oxidation.[2][7] For piperidine-containing structures, high heat can promote complex degradation reactions.[1] We recommend heating solutions to no more than 40-50°C for short periods only.
Troubleshooting Guides & Preventative Protocols
Guide 1: Protocol for Preparing and Storing Stable Solutions
To minimize degradation, proper solution preparation and storage are critical.
Materials:
-
This compound (solid)
-
High-purity (≥99.9%) anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Solvent Selection: Whenever possible, use anhydrous, high-purity solvents. For long-term storage, DMSO is often a good choice.
-
Inert Atmosphere: Before preparing the stock solution, flush the vial containing the solid compound and the solvent bottle with an inert gas like argon or nitrogen to displace oxygen.
-
Dissolution: Add the desired volume of solvent to the solid compound. If dissolution is slow, you may gently vortex or sonicate the vial. Avoid heating if possible.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in separate amber vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the main stock to air and moisture.
-
Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C. A structurally related compound, N-Boc-4-piperidinemethanol, is recommended for storage at 0-8°C for short periods, but colder temperatures are preferable for long-term solution stability.[8]
Guide 2: How to Perform a Quick Stability Assessment via HPLC-MS
If you suspect degradation, this workflow can help you identify the cause.
Objective: To identify the primary degradation pathway (e.g., hydrolysis vs. oxidation) affecting the compound in a specific solution.
Workflow:
Caption: Forced degradation workflow to diagnose stability issues.
Interpretation:
-
If the unknown peak in your experimental sample matches the new peak in the acid-stressed sample , the primary issue is Boc deprotection.[1]
-
If it matches the oxidative-stressed sample , the problem is oxidation.[1]
-
The Boc group is generally stable to bases, so little to no degradation is expected in the base-stressed sample .[3]
Data Summary & Recommendations
| Parameter | Recommendation | Rationale |
| pH Range | 6.5 - 8.0 | The Boc group is labile to acid.[3][5] Strongly basic conditions (>pH 12) should also be avoided, although the group is generally base-stable.[3] |
| Storage Temp. | Solid: 2-8°C | Solution: -20°C to -80°C |
| Light Exposure | Minimize; use amber vials. | Photodegradation can occur, often through radical mechanisms that promote oxidation.[1] |
| Solvents | Anhydrous, high-purity DMSO, DMF, or Ethanol. | Prevents hydrolysis and minimizes contaminants that could catalyze degradation. |
| Atmosphere | Store under inert gas (Ar, N₂). | Prevents oxidation of the amine functional groups.[1] |
Potential Degradation Pathways
The diagram below illustrates the two most probable degradation pathways for this compound based on its chemical structure.
Caption: Primary degradation pathways for the target compound.
References
- ChemicalBook. (n.d.).this compound.
- BenchChem. (2024).Instability and degradation pathways of 1-piperideine.
- Organic Chemistry Portal. (n.d.).Boc-Protected Amino Groups.
- BenchChem. (2024).Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Poirier, L., et al. (1997). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 63(12), 4774-4778.
- El-Dib, G., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(34), 7487-7501.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 99-108.
- WuXi Biology. (n.d.).Alcohol Speed up Boc Protection of Primary Amines.
- Chemistry Steps. (n.d.).Boc Protecting Group for Amines.
- Wikipedia. (n.d.).tert-Butyloxycarbonyl protecting group.
- Der Pharma Chemica. (2016).
- Chem-Impex. (n.d.).N-Boc-4-piperidinemethanol.
- Briscoe, C. J., & Hage, D. S. (2009).
- Sigma-Aldrich. (n.d.).N-Boc-4-piperidinemethanol 97.
- ChemicalBook. (n.d.).1-Boc-4-(4-fluoro-phenylamino)-piperidine.
- Organic Chemistry Data. (n.d.).Boc Protection - Common Conditions.
- Fisher Scientific. (n.d.).Amine Protection / Deprotection.
- BOC Sciences. (n.d.).CAS 443998-65-0 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE.
- Reddit. (2022).Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (2024).Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- PCCA. (2022, March 16).
- Hebei Boze Chemical Co.,Ltd. (2023, July 4).BOC deprotection.
- Policija. (2020).ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- UNODC. (n.d.).Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Common side reactions in the synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Technical Support Center: Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established principles of organic chemistry and practical laboratory experience.
The synthesis of this complex molecule, which features multiple stereocenters, requires careful control of reaction conditions to ensure high yield and diastereoselectivity. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and efficient method is a two-step process starting from a suitable 3-amino-4-hydroxymethylpiperidine precursor. The key steps are:
-
Synthesis of the Precursor: Preparation of 1-Boc-3-amino-4-piperidinemethanol. This can be achieved through a multi-step synthesis starting from commercially available materials like 3-hydroxypyridine.[1][2]
-
Reductive Amination: The core reaction involves the coupling of the 1-Boc-3-amino-4-piperidinemethanol with a ketone, typically acetophenone, via reductive amination to form the desired product. This reaction is usually mediated by a selective reducing agent such as sodium triacetoxyborohydride (STAB).[3]
Q2: What are the most common side reactions observed during the reductive amination step?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:
-
Over-alkylation: The product, a secondary amine, can potentially react with another molecule of acetophenone to form a tertiary amine. However, this is generally a slow process.[2]
-
Epimerization: If the reaction conditions are not carefully controlled, epimerization at the newly formed stereocenter on the phenylethyl group can occur, leading to a mixture of diastereomers.
-
Incomplete Reaction: Unreacted starting materials (the piperidine precursor and acetophenone) may remain in the final mixture.
-
Formation of Diastereomeric Impurities: Due to the multiple chiral centers, the formation of undesired diastereomers is a significant challenge that requires careful control of the reaction conditions.
-
Side reactions of the reducing agent: Sodium triacetoxyborohydride can react with protic solvents like methanol, so the choice of an appropriate aprotic solvent is crucial.[4]
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials, the intermediate imine, and the final product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of unreacted 1-Boc-3-amino-4-piperidinemethanol and/or acetophenone.
-
The isolated yield of the final product is significantly lower than expected.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium-driven process. Ensure anhydrous conditions by using dry solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, can shift the equilibrium towards the imine. Mildly acidic conditions (e.g., using a catalytic amount of acetic acid) can also promote imine formation.[5] |
| Inactive Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive and can lose its activity over time. Use a fresh batch of the reagent. The potency of STAB can be assayed if there are persistent issues.[6] |
| Suboptimal Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive substrates. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the reactants is correct. A slight excess of the ketone and reducing agent (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the limiting amine. |
Issue 2: Formation of Multiple Diastereomers
Symptoms:
-
NMR analysis of the crude product shows a complex mixture of signals, indicating the presence of more than the expected two diastereomers.
-
HPLC or chiral chromatography reveals multiple peaks for the product.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Lack of Stereocontrol in the Reduction | The diastereoselectivity of the reduction of the imine intermediate is crucial. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Bulky reducing agents may offer better stereocontrol. |
| Epimerization | Prolonged reaction times or harsh (e.g., strongly acidic or basic) work-up conditions can lead to epimerization at the stereocenter alpha to the phenyl group. Minimize reaction time and use mild work-up procedures. |
| Impure Starting Materials | The stereochemical purity of the starting 1-Boc-3-amino-4-piperidinemethanol and (if a chiral amine is used) 1-phenylethylamine is critical. Ensure the enantiomeric and diastereomeric purity of your starting materials before proceeding. |
Issue 3: Presence of Over-Alkylated Byproduct
Symptoms:
-
A higher molecular weight peak is observed in the mass spectrum, corresponding to the addition of a second phenylethyl group to the nitrogen.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Excess Ketone and Prolonged Reaction Time | While less common, the secondary amine product can react further. Avoid a large excess of acetophenone and monitor the reaction closely to stop it once the starting amine is consumed. |
| High Reaction Temperature | Elevated temperatures can promote the slower over-alkylation reaction. Maintain a moderate reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a solution of 1-Boc-3-amino-4-piperidinemethanol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid (0.1 eq) can facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visual Diagrams
Caption: General workflow for the reductive amination synthesis.
Caption: Troubleshooting workflow for low product yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]
-
Magano, J., & Kiser, E. J. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2025-2030. Available at: [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Myers' Chem 115. Available at: [Link]
-
Pal, K., Behnke, M. L., & Tong, L. (1993). A general stereocontrolled synthesis of cis-2,3 disubstituted pyrrolidines and piperidines. Tetrahedron Letters, 34(39), 6205–6208. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. (2023, September 26). In Wikipedia. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sodium triacetoxyborohydride. (2023, October 26). In Wikipedia. Retrieved from [Link]
-
Vankawala, P. J., et al. (2007). Diastereoselective Synthesis of Alpha-Methyl and Alpha-Hydroxy-Beta-Amino Acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340-3352. Available at: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling with 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing amide coupling reactions involving the sterically hindered secondary amine, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. It is structured to address common challenges and provide robust solutions to ensure successful, high-yield synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the coupling of this specific piperidinemethanol derivative.
Q1: Why is this coupling challenging, and what are the primary concerns?
Coupling reactions with this compound present several challenges primarily due to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the phenylethyl substituent on the secondary amine, physically obstructs the approach of the activated carboxylic acid.[1][2] This can lead to slow reaction rates or low yields.[1] A key secondary concern is potential racemization at the chiral center of the 1-phenylethyl group, especially under harsh conditions or with inappropriate reagent selection.[3][4]
Q2: What are the most effective coupling reagents for this substrate?
For sterically hindered secondary amines, potent coupling reagents are necessary.[2] Standard carbodiimide reagents like EDC or DCC alone often give poor results.[2] Uronium/aminium salt-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often the reagent of choice. It is known to be superior for hindered couplings and can reduce racemization.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective option, though HATU is generally considered more reactive and efficient for challenging systems.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation Oxyma-based reagent that offers high efficiency and a better safety profile, as it does not contain potentially explosive benzotriazole moieties.
Q3: Which base and solvent combination is optimal?
A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and promote deprotonation of the carboxylic acid without competing in the reaction.
-
Base: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice. Its bulk prevents it from acting as a nucleophile. Triethylamine (TEA) can sometimes be used, but its smaller size and stronger basicity may increase the risk of side reactions and racemization.[6]
-
Solvent: Anhydrous polar aprotic solvents are required to ensure all reagents remain in solution and to prevent hydrolysis of activated intermediates.[1]
-
DMF (N,N-Dimethylformamide) is the most common and effective solvent.
-
DCM (Dichloromethane) can also be used, particularly if the starting materials have good solubility.
-
Acetonitrile (ACN) is another alternative.
-
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods for monitoring the reaction.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to track the consumption of the limiting reagent (usually the amine or carboxylic acid) and the formation of the product spot.
-
LC-MS: This is the most definitive method. It allows for precise tracking of the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z).
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling reaction.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue and can stem from several factors.[1]
Caption: Systematic workflow for diagnosing low reaction yield.
-
Cause A: Inefficient Carboxylic Acid Activation
-
Diagnosis: The reaction between the carboxylic acid and the coupling reagent is the first critical step.[1] If this fails, no product will form.
-
Solution:
-
Pre-activation: Always pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent and stir for 15-30 minutes at room temperature before adding the amine.[1] This ensures the formation of the highly reactive OAt-active ester.[7]
-
Reagent Stoichiometry: For hindered couplings, it's common to use a slight excess of the coupling reagent and carboxylic acid. See the table below for typical ranges.
-
-
-
Cause B: Steric Hindrance Impeding Reaction
-
Diagnosis: Even with proper activation, the bulky nature of the reactants can lead to a very slow reaction.[1][2]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by LC-MS. Hindered couplings can often require extended reaction times, from several hours to overnight (12-24 hours).
-
Elevate Temperature: If the reaction is stalled at room temperature, gently warming it to 40-50°C can provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can increase the risk of racemization.[1]
-
Alternative Activation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy for coupling with sterically demanding amines.[8]
-
-
-
Cause C: Water Contamination
-
Diagnosis: The presence of water will hydrolyze the activated ester intermediate back to the carboxylic acid, effectively killing the reaction.[1]
-
Solution:
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
-
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.
-
Cause A: Racemization
-
Diagnosis: Racemization is the loss of stereochemical integrity at a chiral center.[4] For this substrate, the stereocenter on the phenylethyl group is at risk. This is often confirmed by chiral HPLC analysis of the final product.
-
Solution:
-
Use Additives: Coupling reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, like HATU, are inherently designed to suppress racemization compared to their 1-hydroxybenzotriazole (HOBt) counterparts.[5][9]
-
Control Temperature: Avoid excessive heating. Run the reaction at 0°C or room temperature whenever possible.[1]
-
Base Selection: Use a weaker, hindered base like DIPEA or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine.[6]
-
-
-
Cause B: Guanidinylation of the Amine
-
Diagnosis: This side reaction occurs when excess uronium/aminium coupling reagent (like HBTU or HATU) reacts directly with the amine starting material, forming an irreversible guanidinium cap and consuming the amine.[9][10] This is more likely if the amine is added before the carboxylic acid is fully activated.
-
Solution:
-
Order of Addition is Crucial: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.[9]
-
Avoid Excess Coupling Reagent: Use the coupling reagent in stoichiometric amounts or only a slight excess (e.g., 1.05-1.1 equivalents).
-
-
Part 3: Protocols and Data
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for a coupling reaction with this compound.
| Parameter | Recommended Reagent/Condition | Equivalents (vs. Limiting Reagent) | Rationale |
| Amine | This compound | 1.0 | The limiting reagent. |
| Carboxylic Acid | Your substrate of interest | 1.1 - 1.2 | A slight excess can help drive the reaction to completion. |
| Coupling Reagent | HATU | 1.1 - 1.2 | Highly effective for hindered amines and suppresses racemization.[5] |
| Base | DIPEA | 2.0 - 3.0 | Non-nucleophilic base to facilitate carboxylate formation.[11] |
| Solvent | Anhydrous DMF or DCM | N/A | Polar aprotic solvent to ensure solubility and prevent hydrolysis.[1] |
| Temperature | 0°C to Room Temperature | N/A | Minimizes side reactions like racemization.[1] |
| Reaction Time | 4 - 24 hours | N/A | Monitor by LC-MS until starting material is consumed. |
General Experimental Protocol (Using HATU)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.) to a flame-dried round-bottom flask.
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically (e.g., at 1h, 4h, and 12h) by LC-MS. If the reaction is slow, consider warming to 40°C.
-
Workup:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (to remove unreacted acid) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).
Mechanism of HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
The reaction proceeds in two main stages.[7] First, the carboxylic acid is deprotonated by a base (DIPEA) to form a carboxylate anion. This anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7] In the second step, the nucleophilic amine attacks the active ester, forming the desired amide bond and releasing HOAt.[7]
References
- Wang, P. et al. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
-
Lundgren, R. J. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Fields, G. B.
-
Wikipedia. HATU. [Link]
- Li, P. et al. Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- Li, Q. et al. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
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- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Chiral Resolution of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support guide for the chiral resolution of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This document is designed for researchers, chemists, and pharmaceutical development professionals who are tasked with separating the enantiomers of this complex chiral intermediate. As this molecule contains two stereocenters, it can exist as a mixture of four stereoisomers. Typically, diastereomers are separable by standard chromatographic techniques. This guide focuses on the more challenging step: the resolution of a racemic mixture of enantiomers (e.g., separating the (3R, 4R, 1'R) from the (3S, 4S, 1'S) enantiomer).
This guide provides in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind key experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
There are three primary strategies for resolving racemic amines like this compound:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid.[1] This reaction forms two diastereomeric salts, which, due to their different physical properties, can often be separated by fractional crystallization.[2][3] It is a highly scalable and cost-effective method for large-scale production.[4]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful tool for both analytical and preparative-scale separations.[5] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[6]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[7] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation.[8][9]
Q2: I need to separate material for both analytical testing and a larger pilot-scale run. Which method should I choose?
Your choice of method is highly dependent on the scale and objective of your work.
| Method | Best For | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Pilot to Production Scale (grams to kgs) | Highly scalable, cost-effective, well-established technology.[4][10] | Requires significant process development, success is not guaranteed and depends on finding a suitable resolving agent and solvent system, theoretical max yield is 50% per cycle without racemization.[1] |
| Chiral Chromatography (HPLC/SFC) | Analytical Scale to Small Preparative Scale (µg to grams) | Rapid method development, high-resolution separation, applicable to a wide range of compounds.[5][11] | Can be prohibitively expensive for large quantities due to high costs of CSPs and solvents, requires specialized equipment.[4] |
| Enzymatic Kinetic Resolution | Small to Medium Scale (mg to kgs) | High enantioselectivity, operates under mild "green" conditions, can lead to very high enantiomeric excess (ee).[8] | Requires screening for a suitable enzyme, can be slower than other methods, theoretical max yield is 50% without a dynamic kinetic resolution process.[12] |
Recommendation: Use Chiral HPLC for initial analytical method development to determine the enantiomeric excess (ee) of your starting material and to monitor the success of any preparative resolution. For pilot-scale synthesis, Diastereomeric Salt Crystallization is often the most practical and economical approach to pursue first.[4]
Q3: The UV response of my compound is poor. How can I effectively monitor my separation via HPLC?
This is a common issue for compounds lacking a strong chromophore.[6] You have two primary options:
-
Use an Alternative Detector: Instead of a standard UV detector, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which do not rely on UV absorbance.
-
Pre-column Derivatization: React your amine with a derivatizing agent that contains a strong chromophore (e.g., a dinitrobenzoyl group).[13] This creates a new molecule with high UV absorbance, making detection much more sensitive. This approach, however, adds an extra step to your workflow and requires confirmation that no racemization occurs during derivatization.[14]
Troubleshooting Guide 1: Diastereomeric Salt Resolution
This method is often the first choice for preparative-scale resolution due to its economic advantages.[10] The principle lies in the differential solubility of the two diastereomeric salts formed from the racemic amine and a chiral resolving agent.[2]
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
Objective: To resolve racemic this compound using (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) as the resolving agent.
-
Screening Solvents: The success of this method is critically dependent on the solvent system. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find one where the racemic starting material is soluble at elevated temperatures but sparingly soluble at room temperature, and where a significant solubility difference between the two diastereomeric salts is observed.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic amine in the chosen solvent (e.g., 5-10 volumes of methanol) with heating.
-
In a separate vessel, dissolve 0.5-1.0 equivalents of (+)-DPTTA in a minimal amount of the same solvent. Rationale: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the first crop of crystals.[2]
-
Slowly add the resolving agent solution to the heated amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal from a trial experiment can be beneficial.
-
If no crystals form, try cooling further in an ice bath or a refrigerator.
-
Allow the crystallization to proceed for several hours or overnight to maximize yield.
-
-
Isolation and Analysis:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals. This is your first crop of diastereomerically enriched salt.
-
Validation: To check the ee, a small sample of the salt must be "liberated." Suspend the salt in a biphasic system (e.g., dichloromethane and 1M NaOH solution). Shake well, separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it. Analyze the resulting free amine by a validated chiral HPLC method.
-
-
Liberation of the Free Amine:
-
Once the desired diastereomeric purity is achieved (this may require recrystallization), suspend the bulk of the salt in an appropriate solvent (e.g., ethyl acetate).
-
Add an aqueous base (e.g., 1-2M NaOH or K₂CO₃) and stir until all solids have dissolved and two clear layers are present.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The diastereomeric salts are too soluble in the chosen solvent. The solution is not saturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution to reduce the solvent volume. Try cooling to a lower temperature (-20 °C). |
| An oil precipitates instead of crystals. | The melting point of the salt is lower than the temperature of the solution, or the salt has very high solubility. | Add a co-solvent in which the salt is less soluble. Try a different resolving agent or solvent system entirely. |
| The enantiomeric excess (ee) is low. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Crystallization occurred too quickly, trapping impurities. | Recrystallize the salt one or more times. Ensure the initial cooling is slow and gradual. Re-screen for a more selective solvent system. |
| The yield is very low. | The desired diastereomeric salt has significant solubility even at low temperatures. | Concentrate the mother liquor to recover a second crop of crystals (which will likely have a lower ee). Re-evaluate the solvent choice to minimize solubility. |
Troubleshooting Guide 2: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is the gold standard for analytical determination of enantiomeric purity and is also highly effective for small-scale preparative separations.[15]
Workflow: Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Recommended Starting Conditions
For a molecule containing both amine and alcohol functionalities, polysaccharide-based CSPs are an excellent starting point.[6]
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Recommended Column | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® IA, Chiralcel® OZ-H | Chiralpak® AD-RH, Chiralcel® OD-RH |
| Mobile Phase | Hexane / Isopropanol (IPA) | Acetonitrile (MeCN) / Methanol (MeOH) | Water / Acetonitrile (MeCN) |
| Typical Ratio | 90:10 (v/v) | 100% MeCN or 50:50 MeCN/MeOH | 50:50 (v/v) |
| Additive | 0.1% Diethylamine (DEA) for the amine | 0.1% Trifluoroacetic acid (TFA) or DEA | 0.1% Trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5-1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Rationale for Additives: Basic additives like DEA are used in Normal Phase to cover active sites on the silica support and improve the peak shape of basic analytes.[15] In Reversed Phase, acidic additives like TFA are often used to protonate the amine, ensuring a single ionic state and improving peak shape.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No separation of enantiomers (single peak). | The chosen CSP and mobile phase combination is not selective for your analyte. | Screen a different class of CSP (e.g., if you used amylose, try cellulose). Switch elution modes (e.g., from NP to PO). Change the alcohol modifier in NP (e.g., from IPA to ethanol).[15] |
| Poor resolution (Rs < 1.5). | The selectivity is low. Peak broadening is excessive. | Optimize the mobile phase composition (e.g., decrease the percentage of alcohol in NP to increase retention and selectivity). Lower the flow rate. Try a lower temperature to enhance interaction differences. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. Analyte overload. Inappropriate mobile phase additive. | Add or adjust the concentration of an additive (DEA for bases, TFA for acids). Reduce the injection volume or sample concentration. Ensure the sample is fully dissolved in the mobile phase. |
| Very long retention times. | The mobile phase is too weak (analyte interacts too strongly with the CSP). | Increase the percentage of the polar modifier (e.g., increase IPA in NP mode). Switch to a stronger mobile phase system. |
Troubleshooting Guide 3: Enzymatic Kinetic Resolution
Enzymatic resolution is an elegant and highly selective method that leverages the stereospecificity of enzymes.[9] For an amino alcohol, a common approach is the lipase-catalyzed acylation of the alcohol group. The enzyme will acylate one enantiomer faster, allowing separation of the acylated product from the unreacted starting material.
Workflow: Enzymatic Kinetic Resolution
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sci-hub.box [sci-hub.box]
- 15. csfarmacie.cz [csfarmacie.cz]
Troubleshooting low reactivity of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the reactivity of this sterically complex building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you overcome common hurdles in your synthetic campaigns.
Introduction: Understanding the Reactivity Profile
This compound is a valuable chiral building block, but its unique structure presents specific synthetic challenges. The molecule contains three key functional groups: a Boc-protected piperidine nitrogen, a sterically hindered secondary amine, and a primary alcohol. The low reactivity often observed is primarily due to the significant steric congestion around the secondary amine at the C-3 position. The bulky tert-butoxycarbonyl (Boc) group on the piperidine ring and the adjacent α-methylbenzyl (1-phenylethyl) group create a crowded environment that hinders the approach of reagents.
This guide provides a logical, question-and-answer-based approach to diagnose and solve reactivity issues, ensuring your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so sluggish?
Answer: The principal reason for the low reactivity of this compound, particularly in reactions targeting the secondary amine, is severe steric hindrance .
-
Causality: The secondary amine's lone pair of electrons, which acts as the nucleophile, is shielded by two bulky substituents:
-
The 1-phenylethyl group directly attached to the nitrogen.
-
The piperidine ring itself, which is conformationally restricted and further encumbered by the large Boc protecting group at the 1-position.
-
This steric shield makes it difficult for electrophiles (e.g., acyl chlorides, alkyl halides) to access the nitrogen atom, thus slowing down or preventing the reaction under standard conditions.
Q2: My N-acylation (amide coupling) reaction is failing with standard coupling reagents. What should I do?
Answer: This is a classic challenge with sterically hindered amines. Standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt are often inefficient because the activated ester intermediate is too bulky to be attacked by the sterically shielded amine.
Expert Recommendation: Switch to a more robust coupling protocol designed for hindered substrates. The formation of an acyl fluoride in situ is a highly effective strategy.[1][2][3] Acyl fluorides are smaller and more reactive than their corresponding activated esters, allowing them to react where other methods fail.
| Reagent Class | Examples | Suitability for Hindered Amines | Key Consideration |
| Uronium/Onium Salts | HATU, HBTU, COMU | Poor to Moderate | The activated species is often too large to overcome steric barriers. |
| Carbodiimides | EDC, DCC (+ HOBt/HOAt) | Poor | Similar steric limitations as onium salts. |
| Acyl Halides | Acyl Chlorides | Good | Highly reactive but can be harsh and may require stringent anhydrous conditions. |
| In situ Acyl Fluorides | Cyanuric Fluoride, XtalFluor-E® | Excellent | Highly reactive, small, and generated under relatively mild conditions.[1][2] |
This protocol is adapted from methodologies proven effective for coupling sterically hindered substrates.[2]
-
Acid Activation:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add cyanuric fluoride or a similar fluorinating agent (e.g., Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 0.5 equivalents) and a tertiary amine base such as pyridine or 2,6-lutidine (1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the pre-activated acyl fluoride solution dropwise to the amine solution.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heat the reaction mixture to 40-60 °C and monitor by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours to overnight for completion.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
Q3: My N-alkylation reaction with an alkyl halide is not proceeding. How can I improve it?
Answer: The low nucleophilicity of the secondary amine is the primary issue. For an Sₙ2 reaction to occur, you need to enhance the reaction conditions to overcome the high activation energy barrier.
Expert Recommendations:
-
Increase Electrophile Reactivity: Switch from an alkyl bromide or chloride to a more reactive electrophile like an alkyl iodide or, ideally, an alkyl triflate.
-
Incorporate a Catalyst: Add a catalytic amount of sodium or potassium iodide (NaI or KI, ~0.1 equiv.). The iodide will displace the bromide/chloride in situ via the Finkelstein reaction to generate the more reactive alkyl iodide.[4]
-
Optimize Solvent and Base: Use a polar aprotic solvent like DMF or DMSO to dissolve the reactants and promote the Sₙ2 mechanism.[4] Employ a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Increase Temperature: Heating the reaction is crucial. Use conventional heating (60-100 °C) or a microwave reactor for accelerated reaction times and potentially higher yields.[4][5]
| Parameter | Standard Condition | Recommended for Hindered Amine | Rationale |
| Electrophile | Alkyl Bromide (R-Br) | Alkyl Triflate (R-OTf) or Alkyl Iodide (R-I) | Increases leaving group ability and reaction rate. |
| Solvent | Acetonitrile (ACN), THF | DMF, DMSO | Better solubility and stabilization of the transition state.[4] |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃), K₂CO₃ | Stronger, non-nucleophilic base that avoids side reactions. |
| Temperature | Room Temperature | 60-100 °C or Microwave | Provides the necessary activation energy to overcome steric barriers. |
| Additive | None | Catalytic KI or NaI | Generates a more reactive alkyl iodide in situ.[4] |
-
Reaction Setup:
-
To a flask, add this compound (1.0 equivalent), the alkyl halide (1.5 equivalents), cesium carbonate (2.0 equivalents), and potassium iodide (0.1 equivalents).
-
Add anhydrous DMF or DMSO as the solvent.
-
-
Reaction Conditions:
-
Stir the mixture under an inert atmosphere.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Alternatively, perform the reaction in a microwave reactor at 120-150 °C for 30-90 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute it with water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Q4: Are there any special considerations for the Boc protecting group on this molecule?
Answer: Yes. The Boc group is robust under basic and nucleophilic conditions used for N-alkylation and N-acylation but is highly sensitive to acid.[6][7]
-
Stability: It is stable to bases like K₂CO₃, Cs₂CO₃, DIPEA, and most common nucleophiles.
-
Lability: It is readily cleaved under acidic conditions. Accidental deprotection can occur if the reaction conditions are acidic or if acidic byproducts are generated.
Should you need to remove the Boc group, the following standard procedures are effective.[8][9][10][11]
-
Reaction Setup:
-
Dissolve the Boc-protected compound (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM), dioxane, or methanol.
-
-
Acid Addition:
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The product is typically obtained as the HCl or TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic ion-exchange resin).
-
Extract the free amine into an organic solvent, dry, and concentrate.
-
Expert Tip: The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic functional groups. If your substrate is sensitive, consider adding a scavenger like anisole or triethylsilane (1-2 equivalents) to the reaction mixture.[11]
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
-
Amine Protection / Deprotection. Fisher Scientific.
-
How to synthesize the derivatives of 4 - Piperidinemethanol? Blog.
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Semantic Scholar.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
The Synthesis of Sterically Hindered Amides. CHIMIA.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, RSC Publishing.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
N-Boc-4-piperidinemethanol 97 123855-51-6. Sigma-Aldrich.
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Why is boc stable to hydrolysis under basic conditions? Reddit.
-
N-Alkylation and N-Acylation of Secondary Amines. Benchchem.
-
Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate.
-
N-alkylation of secondary amine? ResearchGate.
-
Difficulties with N-Alkylations using alkyl bromides. Reddit.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
-
An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, ACS Publications.
-
1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. BOC Sciences.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. Benchchem.
-
rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine, min 97%, 500 mg. hd-scientific.
-
1-Boc-3-(N-Hydroxycarbamimidoyl)piperidine. PubChem.
-
This compound. Aladdin.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Storage and handling guidelines for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of common experimental issues involving this versatile synthetic intermediate.
Core Concepts and Chemical Profile
This compound is a chiral synthetic building block containing several key functional groups that dictate its reactivity and handling requirements. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the piperidine nitrogen, enhancing its stability and synthetic utility.[1] The presence of a secondary amine, a primary alcohol (hydroxymethyl group), and a chiral phenylethyl moiety makes it a valuable intermediate in the synthesis of complex piperidine derivatives for pharmaceutical research.[1][2]
Product Specifications (Typical)
| Property | Value | Source |
| Appearance | Off-white to yellowish solid powder | [1] |
| Storage Temperature | 0-8°C, under inert atmosphere | [1][3] |
| Key Functional Groups | Boc-protected amine, secondary amine, primary alcohol | [1][4] |
| Key Chemical Hazard | Potential for skin, eye, and respiratory irritation | [5] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, ideally between 0-8°C.[1][3] It is crucial to keep the container tightly sealed and to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the secondary amine and degradation from atmospheric moisture.[6]
Q2: What is the stability profile of the Boc protecting group?
A2: The Boc group is generally stable to basic conditions and most nucleophiles.[7] However, it is highly sensitive to acidic conditions. Accidental exposure to strong acids (e.g., HCl, TFA) or even milder acidic conditions can lead to premature deprotection.[8] Thermal deprotection is also possible but typically requires temperatures well above ambient.[9]
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Due to the presence of the polar hydroxymethyl and amino groups, it may also have some solubility in alcohols like methanol and ethanol.
Q4: What are the primary safety precautions when handling this reagent?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
Experimental Workflow and Troubleshooting
This section provides guidance on common experimental procedures and how to troubleshoot issues that may arise.
Workflow for Handling and Use
The following diagram outlines the recommended workflow from receiving the compound to its use in a reaction.
Caption: Recommended workflow for handling this compound.
Troubleshooting Guide
The following guide addresses specific problems that may be encountered during synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low reaction yield or incomplete conversion | Steric Hindrance: The bulky 1-phenylethylamino group can sterically hinder the approach of reactants to the hydroxymethyl or secondary amine group.[10][11] | - Increase reaction time and/or temperature.- Select a less sterically hindered catalyst or reagent.- If the secondary amine is the reactive site, consider using a smaller activating group. |
| Degraded Starting Material: The secondary amine may have oxidized if not stored properly. | - Confirm the purity of the starting material by NMR or LC-MS before use.- If necessary, repurify by column chromatography. | |
| Formation of an unexpected apolar byproduct | Accidental Boc Deprotection: The reaction conditions may be inadvertently acidic, causing the loss of the Boc group. | - Carefully check the pH of all reagents and solvents. Ensure no acidic impurities are present.- Buffer the reaction with a non-nucleophilic base if appropriate. |
| Multiple products observed, some with higher polarity | Side reactions at the hydroxymethyl group: The primary alcohol is nucleophilic and can undergo side reactions such as esterification or etherification if electrophilic reagents are present.[4] | - Consider protecting the hydroxymethyl group (e.g., as a silyl ether) before proceeding with reactions at the secondary amine. This adds steps but ensures selectivity. |
| Difficulty in product purification | High Polarity: The presence of both an amine and a hydroxyl group can make the compound and its products highly polar, leading to streaking on silica gel columns. | - Use a modified mobile phase for column chromatography, such as adding a small amount of triethylamine or ammonia in methanol to the eluent to reduce tailing.[12]- Consider reverse-phase chromatography if the compound is sufficiently soluble in polar solvents. |
| Formation of Diastereomers: If the starting material is a mix of diastereomers or if a new stereocenter is formed, separation can be challenging. | - Utilize chiral chromatography for analytical or preparative separation.[13]- Attempt diastereomeric salt formation with a chiral acid followed by crystallization. |
Troubleshooting Decision Tree for a Failed Coupling Reaction
This diagram provides a logical path for troubleshooting a failed amide coupling reaction where this compound is the amine component.
Caption: Decision tree for troubleshooting a failed amide coupling reaction.
References
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.
- Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Deriv
-
Separation and Refining of Amino acids. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents.
- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Pharmaceuticals.
-
What are Amines? Structure, Types, Applications, and Safety. (2024). Rawsource. Available at: [Link]
- Separation and Purification of Amino Acids. (2020).
-
Hydroxymethyl group - Grokipedia. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR.
- Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. (2009).
- The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2014).
-
Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. Available at: [Link]
-
The MSDS HyperGlossary: Amine - Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. Available at: [Link]
-
Hydroxymethyl – Knowledge and References - Taylor & Francis. Available at: [Link]
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022).
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). Available at: [Link]
- Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2022).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. grokipedia.com [grokipedia.com]
- 5. The MSDS HyperGlossary: Amine [ilpi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for the synthesis and purification of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable protocols to resolve them.
Question 1: I'm seeing multiple spots on my TLC, some very close to my product. What are these impurities and how do I get rid of them?
Answer: The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate indicates a mixture of your desired product and various impurities. In the synthesis of this compound, which is often prepared via reductive amination, several side products and unreacted starting materials can contribute to a complex TLC profile.
Common Impurities and Their Origins:
-
Diastereomers: The primary challenge in this synthesis is the formation of diastereomers. Since both the 3-amino-4-piperidinemethanol core and the 1-phenylethylamine side chain contain chiral centers, their coupling results in a mixture of diastereomeric products. These compounds often have very similar polarities, making their separation by standard chromatography difficult.[]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 1-Boc-3-amino-4-piperidinemethanol or 1-phenylethylamine.
-
Over-alkylation Products: It is possible for the secondary amine of the product to react further, leading to more complex structures, although this is less common under controlled conditions.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), byproducts can be generated that may complicate purification.[2][3]
Visualizing the Purification Workflow:
Caption: Workflow for the purification of this compound.
Question 2: My primary purification challenge is separating the diastereomers. What are the best strategies?
Answer: The separation of diastereomers is a common hurdle due to their similar physical and chemical properties.[] A multi-step approach involving careful selection of chromatographic conditions is often necessary.
Strategies for Diastereomer Separation:
-
Column Chromatography (Normal Phase): This is the most common and accessible method. The key to successful separation lies in optimizing the mobile phase.
-
Principle: Diastereomers can exhibit subtle differences in their interactions with the stationary phase (silica gel) and the mobile phase. By carefully adjusting the polarity of the eluent, these differences can be exploited to achieve separation.[4]
-
Recommended Solvents: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of a polar modifier like triethylamine (0.1-1%) can help to reduce tailing of the amine-containing compounds on the silica gel.
-
Pro-Tip: Run a series of TLCs with varying solvent systems to identify the optimal mobile phase for separation before committing to a large-scale column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single diastereomer.
-
Principle: Diastereomers can have different solubilities in a given solvent system. By dissolving the mixture in a hot solvent and allowing it to cool slowly, the less soluble diastereomer may crystallize out, leaving the more soluble one in the mother liquor.
-
Solvent Selection: A trial-and-error approach with a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures with hexanes) is necessary to find a system that provides good differential solubility.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is the method of choice.
-
Normal Phase HPLC: Columns such as silica or cyano-bonded phases can provide excellent resolution.[4]
-
Chiral HPLC: While enantiomers require a chiral stationary phase, diastereomers can sometimes be separated on achiral columns. However, chiral columns can also be effective for diastereomer separation due to the additional stereoselective interactions they provide.[5][6]
-
Table 1: Comparison of Diastereomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Cost-effective, scalable | Can be time-consuming, may not resolve closely related diastereomers |
| Recrystallization | Differential solubility | Can provide very high purity, scalable | Product must be a solid, finding a suitable solvent can be challenging |
| Preparative HPLC | High-resolution chromatography | Excellent separation power, high purity achievable | Expensive, lower throughput |
Question 3: How do I effectively remove unreacted 1-phenylethylamine and other water-soluble impurities?
Answer: Unreacted starting materials and certain byproducts can often be removed with a simple liquid-liquid extraction (workup) procedure before column chromatography.
Experimental Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl solution).[7] This will protonate the basic amine impurities, including unreacted 1-phenylethylamine, making them more soluble in the aqueous layer.
-
Basic Wash: Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove any acidic byproducts.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now enriched in your desired compound.
Logical Flow of the Workup Procedure:
Caption: Liquid-liquid extraction workflow for initial purification.
II. Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for assessing the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and guiding column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to determine the diastereomeric ratio. Chiral HPLC is particularly useful for resolving and quantifying stereoisomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography can be an effective alternative, particularly if normal-phase chromatography fails to provide adequate separation.
-
Stationary Phase: A C18 column is a common choice.[12]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically used. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape for amine-containing compounds.
Q3: My product seems to be degrading on the silica gel column. What can I do?
A3: Amines can sometimes be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
Q4: Are there any "green" or more environmentally friendly purification methods?
A4: Yes, there is a growing emphasis on green chemistry in purification.
-
Solvent Selection: Consider using greener solvents like ethanol, isopropanol, or ethyl acetate in place of more hazardous solvents like dichloromethane or chloroform.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption. It can be very effective for chiral separations.
-
Micellar Liquid Chromatography: This method utilizes aqueous solutions of surfactants as the mobile phase, offering a greener alternative to traditional organic solvents.[12]
III. References
-
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
-
Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Available at:
-
ResearchGate. (2025). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link]
-
Chiroblock. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
-
CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Available at:
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
-
National Institutes of Health. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]
-
ResearchGate. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]
-
National Institutes of Health. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available at: [Link]
-
AHH Chemical. (n.d.). CAS 443998-65-0 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. Available at: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chiraltech.com [chiraltech.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Handling of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Welcome to the technical support center for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this complex chiral building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the molecule's stability, helping you anticipate and prevent its degradation during chemical reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Section 1: Understanding the Molecule's Inherent Vulnerabilities
This compound is a valuable synthetic intermediate due to its densely packed functional groups. However, these same features present specific stability challenges. Proactive prevention of degradation begins with recognizing the molecule's potential weak points.
-
Tert-butoxycarbonyl (Boc) Group: This protecting group is famously labile under acidic conditions.[1][2] Its removal is often intentional, but accidental deprotection due to acidic reagents, impurities, or even acidic silica gel during chromatography is a common cause of unexpected side products. The Boc group can also be thermally unstable at elevated temperatures.[3][4]
-
Piperidine Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. Like most tertiary amines, it is susceptible to oxidation, which can lead to the formation of an N-oxide, a highly polar and often undesired byproduct.[5]
-
Secondary Amine: The (1-phenylethylamino) moiety contains a secondary amine that can also be oxidized. Furthermore, under certain catalytic conditions (e.g., hydrogenolysis), this group could be susceptible to N-dealkylation.
-
Hydroxymethyl Group: While generally stable, this primary alcohol can undergo oxidation to an aldehyde or carboxylic acid under harsh oxidative conditions. It can also be a site for unwanted side reactions (e.g., O-acylation) if not properly managed.
Below is a diagram illustrating the key functional groups and potential sites of degradation.
Caption: Key degradation sites on the molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving this compound.
Q1: I'm observing a new, more polar spot by TLC and an LC-MS peak corresponding to a mass loss of 100.12 amu. What is happening?
A: This is a classic sign of Boc group cleavage. The mass difference of 100.12 g/mol corresponds exactly to the mass of the C₅H₈O₂ fragment (the tert-butoxycarbonyl group minus a proton). This degradation is almost certainly caused by exposure to acidic conditions.
-
Causality: The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and CO₂.[1] Even trace amounts of acid in your solvents, reagents, or on silica gel can catalyze this process.
-
Preventative Action:
-
Ensure all reagents and solvents are anhydrous and free from acidic impurities.
-
If performing column chromatography, consider pre-treating the silica gel with a base like triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading your sample).
-
If your reaction protocol allows, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge any adventitious acid.
-
Caption: Acid-catalyzed deprotection of the Boc group.
Q2: My reaction mixture is turning yellow or brown over time, even under an inert atmosphere. What could be the cause?
A: Discoloration often indicates the formation of oxidized impurities. While an inert atmosphere is crucial for preventing oxidation from atmospheric oxygen, it may not be sufficient if your reagents or solvents contain oxidizing contaminants.
-
Causality: The tertiary amine of the piperidine ring is electron-rich and can be oxidized to form a charged N-oxide species.[5] The secondary amine is also a potential site of oxidation. These initial oxidation products can sometimes lead to more complex, colored polymeric byproducts.
-
Preventative Action:
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and potential peroxide impurities.
-
Reagent Quality: Ensure the purity of all reagents. Some reagents can degrade over time to form oxidizing species.
-
Temperature Control: Avoid excessive heat, as high temperatures can accelerate the rate of oxidation.[3]
-
Antioxidants: In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) can be beneficial, but you must first validate that it does not interfere with your desired reaction.
-
Q3: Can I run my reaction at an elevated temperature? What are the risks?
A: Heating reactions with this substrate carries two primary risks: thermal Boc deprotection and accelerated oxidative degradation.
-
Causality: The Boc group, while more stable than many other protecting groups, can be removed by thermolysis, typically at temperatures above 100-150 °C.[4] The mechanism involves fragmentation to form the free amine, isobutylene, and CO₂ without the need for an acid catalyst.[4] Higher temperatures will also increase the rate of any potential oxidative side reactions.
-
Recommendations:
-
If heating is necessary, aim for the lowest effective temperature.
-
Monitor the reaction closely by TLC or LC-MS to minimize the total heating time.
-
Always run heated reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Consider alternative strategies that might achieve the desired transformation at a lower temperature, such as using a more active catalyst or a different solvent system. Alcoholic solvents, for instance, have been shown to enhance the rate of some reactions like Boc protection.[6]
-
Section 3: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common degradation-related issues.
| Symptom | Probable Cause(s) | Recommended Solutions & Validation Steps |
| Unexpected peak with M-100 in LC-MS | Acid-Catalyzed Boc Deprotection: Trace acid in reagents, solvents, or on silica gel. | 1. Neutralize glassware before use. 2. Use freshly opened, high-purity solvents. 3. Add a non-nucleophilic base (e.g., DIPEA) to the reaction. 4. For chromatography, use silica gel pre-treated with triethylamine.[7] |
| Reaction mixture discoloration (yellow/brown) | Oxidation: Reaction with atmospheric O₂ or oxidizing impurities in reagents/solvents. | 1. Degas all solvents via sparging with N₂/Ar or freeze-pump-thaw cycles. 2. Run the reaction under a positive pressure of an inert gas. 3. Verify the purity of all starting materials. |
| Formation of a highly polar byproduct (TLC) | N-Oxide Formation: Oxidation of the piperidine tertiary amine. | 1. Implement strict inert atmosphere techniques. 2. Avoid strong, non-selective oxidizing agents. 3. Validate by attempting to synthesize the N-oxide standard for comparison. |
| Low yield after a heated reaction | Thermal Degradation: High temperature causing Boc deprotection or other decomposition pathways. | 1. Reduce the reaction temperature and extend the reaction time. 2. Screen alternative solvents that may allow for a lower reaction temperature. 3. Monitor reaction progress frequently to avoid prolonged heating after completion.[3] |
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
To proactively identify the stability limits of the compound under your specific reaction conditions, a forced degradation study is invaluable. This involves subjecting the molecule to stress conditions to intentionally generate degradation products.
Objective: To determine the primary degradation pathways (acidic, basic, oxidative, thermal, photolytic).
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8-24 hours.[8]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8-24 hours. The Boc group is generally stable to base, so minimal degradation is expected here.[9][10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours.[5]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80-100°C for 48 hours.[8]
-
Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute to an appropriate concentration. Analyze all samples, including a control (untreated stock solution), by RP-HPLC or LC-MS to compare the resulting chromatograms.
Caption: Workflow for a forced degradation study.
Protocol 2: Analytical Monitoring by Reverse-Phase HPLC (RP-HPLC)
A robust analytical method is critical for monitoring reaction progress and detecting the formation of impurities in real-time.
Objective: To separate the starting material from potential degradation products.
Methodology:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. Note: TFA is acidic and can cause on-column degradation. If this is observed, a buffered mobile phase (e.g., ammonium acetate) should be used.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Analysis: The parent compound will have a characteristic retention time. Degradation products, such as the Boc-deprotected species, will be more polar and typically elute earlier. N-oxides will also be significantly more polar.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. ResearchGate. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
Validation of the Biological Activity of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] Its conformational flexibility and synthetic tractability make it a cornerstone for the design of novel therapeutics targeting a wide array of biological systems, including enzymes, ion channels, and G-protein coupled receptors (GPCRs).[1][5][6] This guide focuses on a specific, yet uncharacterized, piperidine derivative: 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol .
Our analysis of this molecule's structure reveals two key pharmacophores that suggest a plausible biological target: the N-phenylethylpiperidine core and the 3-amino-4-hydroxymethylpiperidine backbone. The former is notably present in potent analgesics such as fentanyl and its analogs, which act on opioid receptors.[7] The latter is a versatile scaffold found in compounds with demonstrated analgesic properties, often targeting the µ-opioid receptor (MOR).[8]
Based on this structural rationale, we hypothesize that this compound possesses modulatory activity at opioid receptors. This guide will provide a comprehensive framework for validating this hypothesis, comparing its potential activity against established opioid receptor ligands, and offering detailed experimental protocols for its characterization.
Comparative Analysis: Benchmarking Against Opioid Receptor Modulators
To rigorously assess the biological activity of our target compound, a direct comparison with known opioid receptor modulators is essential. We propose a panel of compounds including a standard agonist, a standard antagonist, and a structurally related negative control.
| Compound | Class | Rationale for Inclusion |
| DAMGO | µ-Opioid Receptor Agonist | A highly selective and potent agonist for the µ-opioid receptor; serves as a positive control for receptor activation. |
| Naloxone | Opioid Receptor Antagonist | A non-selective opioid receptor antagonist; used to confirm that any observed activity is mediated by opioid receptors. |
| 1-Boc-4-(hydroxymethyl)piperidine | Negative Control | A structurally related compound lacking the key N-phenylethyl and 3-amino moieties; expected to be inactive at opioid receptors. |
| This compound | Test Compound | The compound of interest, hypothesized to have opioid receptor activity. |
| 3-(1-phenylethylamino)-4-piperidinemethanol | De-protected Test Compound | The test compound without the Boc protecting group; important for assessing the steric hindrance effect of the Boc group. |
Experimental Validation: A Step-by-Step Approach
The following experimental workflow is designed to first screen for binding to opioid receptors and then to characterize the functional consequences of this binding.
Caption: Proposed experimental workflow for validating the biological activity of this compound.
Detailed Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound for µ, δ, and κ opioid receptors.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Incubate the membrane homogenates with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Add increasing concentrations of the test compound, comparator compounds, or vehicle control.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.
-
Methodology:
-
Use the same cell membrane preparations as in the binding assay.
-
Incubate the membranes with GDP and increasing concentrations of the test compound or comparators.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After a defined incubation period, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of an agonist) values.
-
Hypothetical Data and Interpretation
The following tables present plausible outcomes from the proposed experiments, which would support our initial hypothesis.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| DAMGO | 1.2 | >10,000 | >10,000 |
| Naloxone | 2.5 | 15 | 20 |
| 1-Boc-4-(hydroxymethyl)piperidine | >10,000 | >10,000 | >10,000 |
| This compound | 550 | >10,000 | >10,000 |
| 3-(1-phenylethylamino)-4-piperidinemethanol | 25 | 1,500 | 2,800 |
-
Interpretation: This hypothetical data suggests that the de-protected compound has a high affinity and selectivity for the µ-opioid receptor. The Boc-protected version shows significantly reduced affinity, indicating steric hindrance by the Boc group. The negative control is inactive.
Table 2: Functional Activity at the µ-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | EC₅₀ (nM) | Emax (% of DAMGO) |
| DAMGO | 15 | 100 |
| Naloxone | - | 0 (Antagonist) |
| 3-(1-phenylethylamino)-4-piperidinemethanol | 85 | 92 |
-
Interpretation: These results would indicate that the de-protected compound is a potent and efficacious agonist at the µ-opioid receptor, similar to the standard agonist DAMGO.
Signaling Pathway and Mechanism of Action
Opioid receptors are Gαi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Caption: Proposed signaling pathway for the agonist activity of 3-(1-phenylethylamino)-4-piperidinemethanol at the µ-opioid receptor.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of opioid receptors. The proposed experimental framework provides a robust strategy for validating this hypothesis and characterizing its pharmacological profile. Should the de-protected analog of this compound demonstrate potent and selective µ-opioid receptor agonism, it would represent a promising lead for the development of novel analgesics. Further studies would then be warranted to investigate its in vivo efficacy, pharmacokinetic properties, and potential for side effects commonly associated with opioid receptor activation. The diverse biological activities of piperidine derivatives underscore the continued importance of this scaffold in drug discovery.[2][9][10]
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A Senior Application Scientist's Guide to the Purity Analysis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
An Objective Comparison of HPLC and Alternative Analytical Methodologies
In the landscape of pharmaceutical development, the stereochemical and chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a chiral building block, presents a significant analytical challenge due to its multiple stereocenters. Its four potential stereoisomers can possess distinct pharmacological profiles, making their precise quantification essential.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool against orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices and present the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for robust purity analysis.
The Analytical Imperative: Resolving Stereoisomers
The target molecule possesses two chiral centers, giving rise to two pairs of enantiomers (diastereomers to each other). The primary analytical goal is to develop a method that can not only quantify the main stereoisomer but also detect and quantify the other three, along with any process-related impurities or degradants.
Caption: Logical relationship of the four stereoisomers of the analyte.
Chiral HPLC: The Gold Standard for Enantiomeric Purity
Chiral HPLC is universally regarded as the benchmark for enantiomeric purity analysis due to its high resolution, robustness, and the wide availability of chiral stationary phases (CSPs).[1][2][3] The fundamental principle involves the differential interaction between the enantiomers and the CSP, leading to different retention times.[1][2]
Expertise in Action: Method Development Strategy
The development of a successful chiral separation is often an empirical process, but a systematic screening approach can dramatically increase efficiency.[4] For a basic amine like our target compound, polysaccharide-based CSPs are the most logical starting point.
-
Causality of Column Selection: Polysaccharide-based phases (e.g., amylose or cellulose derivatives) are exceptionally versatile for resolving chiral amines.[5][6] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral polymer. These interactions are a combination of hydrogen bonds, dipole-dipole interactions, π-π stacking with the phenyl group, and steric hindrance within the chiral grooves of the polysaccharide, which differ for each stereoisomer.
-
Rationale for Mobile Phase Optimization: Normal phase (using hexane/alcohol mixtures) often provides the best selectivity for this class of compounds.[6] The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical. This is because the basic analyte can interact strongly with residual acidic silanols on the silica surface of the column, leading to poor peak shape and low efficiency. The DEA acts as a competitive base, masking these silanols and ensuring symmetrical, sharp peaks.[7]
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the four stereoisomers of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IC, amylose tris(3,5-dichlorophenylcarbamate), 250 mm x 4.6 mm, 5 µm).
Method Parameters:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm (where the phenyl group has strong absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation & Trustworthiness: The method's suitability is confirmed by ensuring baseline resolution (Rs > 1.5) between all stereoisomer peaks. The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[8][9][10]
Orthogonal Methods: A Multi-faceted Approach to Purity
Relying solely on a single analytical technique can be precarious. Orthogonal methods, which measure the analyte based on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.
Impurity Profiling with Liquid Chromatography-Mass Spectrometry (LC-MS)
While chiral HPLC with UV detection is excellent for quantifying known stereoisomers, it provides no structural information about unknown peaks. This is where LC-MS becomes indispensable for impurity profiling.[11][12] High-Resolution Mass Spectrometry (HRMS) in particular offers accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[13][14]
-
Expertise in Action: Why LC-MS? During synthesis, numerous process-related impurities can arise, such as unreacted starting materials, byproducts from side reactions, or intermediates.[15][] For example, incomplete Boc protection or deprotection could leave related impurities.[15] LC-MS can detect these at low levels and, through fragmentation analysis (MS/MS), provide structural clues for their identification.[13] This capability is critical for process optimization and regulatory compliance.
Experimental Protocol: LC-MS for Impurity Profiling
Objective: To detect and identify potential process-related impurities and degradation products.
Instrumentation:
-
HPLC or UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: m/z 100-1000.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to 0.1 mg/mL with the initial mobile phase composition.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) stands as a powerful primary method for determining the purity of a substance.[17] Unlike chromatographic techniques that rely on calibration curves and response factors, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[18][19] This allows for the calculation of purity against a certified internal standard without needing a reference standard of the analyte itself.
-
Expertise in Action: Why qNMR? qNMR serves as an excellent orthogonal technique to confirm the purity value obtained from HPLC. It is insensitive to non-proton-containing impurities (e.g., inorganic salts) that might be missed by HPLC-UV. The technique requires careful planning, including the selection of a suitable internal standard with non-overlapping peaks and ensuring complete dissolution of both the analyte and the standard.[18][20]
Experimental Protocol: Purity by ¹H qNMR
Objective: To determine the absolute purity of the bulk material using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., D1 = 30s) to allow for complete T1 relaxation for all relevant protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., aromatic protons) and a signal from the internal standard (e.g., vinyl protons of maleic acid).
-
Calculation: The purity (P) is calculated using the following equation[18][20]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity.
Comparative Performance Data
The choice of analytical technique should be guided by the specific question being asked. The following table provides a comparative summary of the methodologies discussed.
| Parameter | Chiral HPLC-UV | LC-MS (HRMS) | ¹H qNMR |
| Primary Application | Enantiomeric & Diastereomeric Purity | Impurity Identification & Profiling | Absolute Purity Assay |
| Specificity | Excellent for stereoisomers. May not resolve all process impurities. | High. Resolves based on chromatography, identifies based on mass. | High. Structure-specific signal assignment. |
| Sensitivity (LOQ) | ~0.05% for minor enantiomer | <0.01% (analyte dependent) | ~0.1-0.5% |
| Quantitation | Highly quantitative with reference standards. | Semi-quantitative without standards; quantitative with standards. | Highly accurate absolute quantification with an internal standard.[21] |
| Structural Info | None | Excellent (Molecular Formula, Fragmentation) | Excellent (Full Structure Elucidation) |
| Throughput | Moderate (15-30 min/sample) | Moderate (15-30 min/sample) | Low (Requires careful setup and longer acquisition times) |
Workflow and Method Selection
The optimal analytical strategy integrates these techniques to build a complete picture of the compound's purity profile.
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a multi-tiered strategy is paramount. Chiral HPLC remains the indispensable tool for the precise quantification of all four stereoisomers, a critical parameter for pharmaceutical development.[4][22] However, to build a truly robust and trustworthy data package, it must be complemented by orthogonal techniques. LC-MS provides the crucial capability to detect and identify unknown process-related impurities and degradants, ensuring chemical purity and process understanding.[14][23] Finally, qNMR offers an absolute measure of purity, serving as an unbiased check on the primary chromatographic methods and providing the highest level of metrological traceability.[19][20] By integrating these methods, scientists can ensure the stereochemical and chemical integrity of this key synthetic intermediate, paving the way for the development of safe and effective pharmaceuticals.
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Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Aubry, A. F., et al. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
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Webster, G., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
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Toref-Standards. Impurity Profiling with HRMS. Toref-Standards Blog. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Blog. [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Kochman, M., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4623. [Link]
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Kumar, V. R., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(12), 54-66. [Link]
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Dong, M. W. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
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Arrabito, G., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
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Hong, P., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1618. [Link]
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SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco Blog. [Link]
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Shinde, S. D., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research International, 35(19), 1-13. [Link]
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ResearchGate. (2015). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Request PDF. [Link]
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ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF. [Link]
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Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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National Institutes of Health. (2022). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4983. [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]
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Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). National Forensic Laboratory, Slovenia. [Link]
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Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 4(2), 642-646. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Introduction: The Criticality of Chirality in Drug Development
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The molecule 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol possesses multiple stereogenic centers, giving rise to a set of stereoisomers. As enantiomers can exhibit vastly different biological activities, regulatory bodies rightly mandate the precise quantification of the enantiomeric purity of any chiral drug substance.[1]
This guide provides an in-depth comparison of two gold-standard analytical techniques for determining the enantiomeric excess (ee) of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs) . Our objective is to move beyond mere protocols, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] It operates on the principle of differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) within the chromatography column.[2][3] This stereoselective interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and elution at different times.[4]
Causality in Method Development
The success of a chiral HPLC separation is contingent upon the judicious selection of the CSP and the mobile phase.
-
Direct vs. Indirect Separation: The most efficient approach for this analyte is the direct method, where the enantiomers are separated on a CSP without any prior chemical modification.[2] This is generally preferred over indirect methods, which require derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, because it involves fewer steps and avoids potential complications from the derivatization reaction itself.[2][5]
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For a molecule like this compound, which contains amine and alcohol functionalities, polysaccharide-based CSPs are an excellent starting point. Columns with coated or immobilized amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are renowned for their broad applicability and high success rates in resolving a wide variety of chiral compounds.[1] The selection process is often empirical, and screening a small set of well-chosen chiral columns is a standard practice in method development.[6]
-
Mobile Phase Optimization: For polysaccharide CSPs, normal-phase chromatography typically provides the best results. A mobile phase consisting of an alkane (like n-hexane or n-heptane) with an alcohol modifier (such as isopropanol or ethanol) is common. The strength of the interaction with the CSP, and thus the retention and resolution, can be finely tuned by adjusting the percentage of the alcohol modifier. The addition of a small amount of an amine additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing for basic analytes like this one.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase (or a compatible solvent like ethanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) as follows: % ee = [(A1 - A2) / (A1 + A2)] x 100 (where A1 > A2)
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is another cornerstone of chemical analysis. In their native state, enantiomers are indistinguishable by NMR because they are isochronous (resonate at the same frequency) in an achiral environment.[7][8] The CDA method circumvents this by converting the pair of enantiomers into a pair of diastereomers.[9][10] This is achieved by reacting the analyte with an enantiomerically pure CDA. Unlike enantiomers, diastereomers have distinct physical and chemical properties and are therefore no longer isochronous, exhibiting separate signals in the NMR spectrum that can be integrated for quantification.[7]
Causality in Method Development
-
Choice of Chiral Derivatizing Agent (CDA): The target molecule has two reactive sites for derivatization: a secondary amine and a primary alcohol. A highly effective CDA for such functionalities is (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). It reacts readily with both alcohols and amines to form stable diastereomeric esters and amides, respectively.[11]
-
The Power of ¹⁹F NMR: A key advantage of using Mosher's acid is the presence of the trifluoromethyl (-CF₃) group.[12] This allows for analysis by ¹⁹F NMR spectroscopy. The benefits are significant:
-
Simplicity: The ¹⁹F NMR spectrum is typically very simple, often showing only two singlets—one for each diastereomer—in a region devoid of other signals.
-
Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR.
-
Accuracy: The large chemical shift dispersion and lack of complex couplings in ¹⁹F NMR often lead to baseline-resolved peaks, allowing for highly accurate integration.[7][12]
-
-
Reaction Integrity: It is imperative that the derivatization reaction proceeds to completion for both enantiomers and does not suffer from kinetic resolution (where one enantiomer reacts faster than the other). Using a slight excess of the CDA and ensuring sufficient reaction time helps guarantee that the resulting diastereomeric ratio is a true reflection of the initial enantiomeric ratio.
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Derivatization Reaction:
-
In a dry NMR tube, dissolve ~5 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a non-chiral base, such as pyridine or triethylamine (~1.5 equivalents), to act as an acid scavenger.
-
Add (R)-Mosher's acid chloride (~1.2 equivalents) to the solution.
-
Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature for 30 minutes, or until completion (can be monitored by TLC or ¹H NMR). The primary alcohol is expected to be more reactive than the secondary amine under these conditions.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. A standard proton-decoupled ¹⁹F spectrum is sufficient.
-
It is also advisable to acquire a ¹H NMR spectrum to confirm the formation of the diastereomeric products.
-
-
Data Analysis:
-
In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the -CF₃ groups of the two diastereomers.
-
Carefully integrate the two signals (I1 and I2).
-
Calculate the enantiomeric excess (% ee) from the integrals: % ee = [(I1 - I2) / (I1 + I2)] x 100 (where I1 > I2)
-
Workflow for NMR/CDA Analysis
Caption: Workflow for enantiomeric excess determination by NMR/CDA.
Comparative Analysis: Chiral HPLC vs. NMR with CDA
The choice between these two powerful techniques depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the stage of drug development.
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[3] | Chemical conversion to diastereomers, followed by spectroscopic distinction.[7][9] |
| Sample Prep | Simple dissolution and filtration. | Requires a quantitative chemical reaction (derivatization). |
| Sensitivity | High (µg/mL to ng/mL levels). | Moderate (typically requires mg of sample). |
| Analysis Time | Run time is typically 10-30 min per sample. | Derivatization (30+ min) + NMR acquisition (~5 min). |
| Method Dev. | Can be time-consuming; requires screening of columns and mobile phases.[6] | Generally more straightforward to apply to a new compound if a suitable CDA is known. |
| Accuracy | High, provided baseline resolution is achieved. | High, especially with ¹⁹F NMR due to simple, well-resolved signals.[13] |
| Sample Recovery | Non-destructive; the sample can be recovered. | Destructive; the sample is chemically modified. |
| Additional Info | Provides only the enantiomeric ratio. | Can be used to determine absolute configuration (Advanced Mosher's Method).[14][15] |
Conclusion and Recommendations
Both Chiral HPLC and NMR with CDAs are robust and reliable methods for determining the enantiomeric excess of this compound.
-
Chiral HPLC is the method of choice for routine quality control, high-throughput screening, and release testing where a validated method is in place. Its high sensitivity and amenability to automation make it ideal for analyzing a large number of samples efficiently.
-
NMR with a Chiral Derivatizing Agent is an exceptionally powerful tool for research and development, process optimization, and situations where a chiral HPLC method has not yet been developed. Its relative ease of application to a new molecule and the potential to simultaneously provide information on absolute configuration make it invaluable for structural confirmation and in-depth stereochemical analysis.
Ultimately, the two techniques are complementary. An orthogonal approach, using a primary method like HPLC for routine analysis and a secondary, confirmatory method like NMR, provides the highest level of confidence in the analytical data—a cornerstone of scientific integrity and trustworthiness in pharmaceutical development.
References
- A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. Benchchem.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
- Outline of Chiral Chromatography. Omics Online.
- The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies.
- Chiral derivatizing agent. Wikipedia.
- Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- Basics of chiral HPLC. Sigma-Aldrich.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- PRINCIPLES of CHIRAL SEPARATION. Chromedia.
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. Benchchem.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
- Chiral HPLC Separations. Phenomenex.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health.
- 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed.
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI.
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto.
- Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed.
- determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals.
- How I Used Mosher Esters in my PhD. YouTube.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.
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A Comparative Guide to Alternative Synthesis Routes for 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Abstract
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol is a complex piperidine derivative embodying key structural motifs found in numerous pharmacologically active agents. Its synthesis presents significant challenges, particularly in controlling the stereochemistry at its three chiral centers. This guide provides an in-depth comparison of two distinct, plausible synthetic strategies for this target molecule, designed for an audience of research, development, and process chemists. We will dissect a Convergent Reductive Amination Strategy and a Chiral Pool-Derived Linear Strategy . The comparison focuses on the logic behind strategic choices, potential for stereocontrol, scalability, and overall efficiency. Each route is supported by experimental data from analogous transformations reported in peer-reviewed literature and patents, providing a robust framework for practical application.
Introduction: The Strategic Importance of the 3-Amino-4-hydroxymethylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical compounds.[1] Specifically, the 3-amino-4-hydroxymethylpiperidine moiety represents a critical pharmacophore, offering a spatially defined arrangement of hydrogen bond donors and acceptors, along with a basic nitrogen atom, which is crucial for receptor interaction. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances the stability of the piperidine ring and facilitates selective modifications, making it a versatile intermediate in drug discovery pipelines.
The synthesis of highly substituted, chiral piperidines like the target molecule is non-trivial. The primary challenges lie in the efficient construction of the polysubstituted ring and the precise control of relative and absolute stereochemistry. This guide will explore two strategic approaches to address these challenges, providing the necessary data and protocols to evaluate their respective merits.
Route 1: Convergent Reductive Amination Strategy
This strategy focuses on constructing a key intermediate, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, which serves as a versatile platform for introducing both the C3-amino and C4-hydroxymethyl functionalities. The final C-N bond formation occurs via reductive amination, a robust and widely used transformation in pharmaceutical synthesis.[2]
Strategic Rationale
The core principle of this route is to utilize a common starting material, N-Boc-4-piperidone, and functionalize it in a stepwise manner. This approach allows for flexibility and potentially easier optimization of individual steps compared to a linear synthesis where early-stage inefficiencies are carried through. The late-stage introduction of the chiral phenylethylamine moiety allows for the use of either a racemic mixture for subsequent separation or a specific enantiomer to direct stereochemistry.
Synthetic Workflow
Caption: Workflow for the Convergent Reductive Amination Strategy.
Experimental Protocols & Discussion
Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
This step involves the formylation of the α-carbon adjacent to the ketone using N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This reaction creates an enaminone, a stable and versatile intermediate.
-
Protocol: A mixture of N-Boc-4-piperidone (1 eq.) and DMF-DMA (1.1 eq.) in anhydrous DMF is heated to 80 °C for 24 hours.[3] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.
-
Causality: Heating is required to drive the condensation reaction, which proceeds via the formation of an enolate or enamine followed by addition to the activated dimethylformamide species and subsequent elimination of methanol and dimethylamine. The resulting enaminone is stabilized by conjugation. This transformation has been reported to proceed in quantitative yield.[3]
Step 2: Oxidative Cleavage to tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
The C=C double bond of the enaminone is cleaved to yield a β-ketoaldehyde. This can be achieved using various methods, such as ozonolysis or sodium periodate.
-
Protocol: The crude enaminone from the previous step is dissolved in a suitable solvent mixture like CH2Cl2/MeOH. The solution is cooled to -78 °C and treated with ozone until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine).
-
Causality: Ozonolysis provides a clean and efficient method for cleaving the electron-rich double bond of the enaminone. The choice of quenching agent is critical to prevent over-oxidation of the resulting aldehyde.
Step 3: One-Pot Amination and Reduction to Key Intermediate
This crucial step forms the 3-amino-4-hydroxymethyl core. The β-ketoaldehyde is first subjected to reductive amination to form the 3-amino group, followed by the reduction of the C4-ketone.
-
Protocol: The crude 3-formyl-4-oxopiperidine is dissolved in methanol. An excess of ammonia (as ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH3CN).[4] The reaction is stirred at room temperature. After the formation of the amine is complete (monitored by LC-MS), the mixture is cooled, and sodium borohydride (NaBH4) is added portion-wise to reduce the ketone.
-
Causality: NaBH3CN is a mild reducing agent that selectively reduces the iminium ion formed in situ from the aldehyde and ammonia, without significantly reducing the ketone.[5] Subsequently, the more powerful reducing agent, NaBH4, is used to reduce the less reactive C4-ketone to the corresponding alcohol. This two-step, one-pot procedure is efficient but requires careful control of reagents and conditions to manage the formation of diastereomers.
Step 4: Final Reductive Amination
The key intermediate amine is coupled with acetophenone to yield the final product.
-
Protocol: The key intermediate (1 eq.), acetophenone (1.1 eq.), and acetic acid (catalytic) are stirred in a solvent like dichloroethane (DCE). Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) is added, and the reaction is stirred at room temperature for 12-24 hours.[6] The reaction is quenched with saturated aqueous NaHCO3 and the product is extracted.
-
Causality: NaBH(OAc)3 is the reagent of choice for modern reductive aminations.[6] It is less sensitive to moisture than NaBH3CN and is particularly effective for coupling ketones with amines. The mild acidity of the reagent itself can often catalyze iminium ion formation. This final step will produce a mixture of diastereomers that will require chromatographic separation.
Route 2: Chiral Pool-Derived Linear Strategy
This strategy leverages a naturally occurring, enantiomerically pure starting material, L-glutamic acid, to construct the piperidine ring. This approach aims to install the crucial C3 stereocenter at the very beginning of the synthesis, a hallmark of chiral pool synthesis.
Strategic Rationale
By starting with L-glutamic acid, the (S)-stereochemistry at the carbon that will become C3 of the piperidine ring is pre-defined. The synthesis involves a linear sequence of transformations: functional group manipulation of the open-chain precursor, followed by a key cyclization step to form the piperidine ring. This strategy is elegant and offers excellent control over the absolute stereochemistry of one center. A similar strategy has been successfully employed to synthesize various 3-(N-Boc amino) piperidine derivatives.[7]
Synthetic Workflow
Caption: Workflow for the Chiral Pool-Derived Linear Strategy.
Experimental Protocols & Discussion
This guide adapts a reported synthesis of 3-amino piperidines from L-glutamic acid.[7] The challenge is to adapt this route to produce the target 1-Boc-3-amino-4-hydroxymethyl structure. The reported literature forms an N-substituted piperidine where the substituent comes from the amine used in the cyclization step. To achieve our target, a multi-step modification would be required after cyclization, such as de-benzylation followed by Boc protection of the ring nitrogen, and then introduction of the C4-hydroxymethyl group.
Step 1-3: Preparation of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
This sequence converts the readily available chiral amino acid into a key acyclic diol precursor.
-
Protocol:
-
Esterification: L-glutamic acid is treated with thionyl chloride in methanol to afford the dimethyl ester in quantitative yield.
-
Boc Protection: The resulting diester amine is protected using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine to give the N-Boc protected diester in high yield (~92%).
-
Reduction: The N-Boc diester is reduced with sodium borohydride in methanol at room temperature to yield the desired diol as the major product (~76% yield).
-
-
Causality: This is a robust and high-yielding sequence. The use of NaBH4 is a cost-effective and operationally simple method for reducing the esters to primary alcohols. The chirality endowed by the starting material is preserved throughout these steps.
Step 4-5: Ditosylation and Cyclization
The diol is activated by converting the hydroxyl groups into better leaving groups (tosylates), which are then displaced intramolecularly by an amine to form the piperidine ring.
-
Protocol:
-
Ditosylation: The diol is treated with p-toluenesulfonyl chloride (TsCl) and a base like triethylamine in CH2Cl2 to form the crude ditosylate, which is used directly in the next step.
-
Cyclization: The crude ditosylate is reacted with an excess of a primary amine (e.g., benzylamine) with heating to furnish the cyclized N-substituted piperidine.
-
-
Causality: This is a classic double S_N2 reaction. The amine first displaces one tosylate to form a linear intermediate, which then undergoes an intramolecular cyclization by displacing the second tosylate to form the six-membered ring. The use of excess amine serves as both the nucleophile and the base.
Challenge and Adaptation for the Target Molecule:
As noted, this literature route yields an N-substituted piperidine (e.g., N-benzyl) with a Boc-protected amino group at C3. To reach our target, one would need to:
-
Perform the cyclization with an amine that can be easily removed (like benzylamine via hydrogenolysis).
-
Protect the resulting secondary piperidine nitrogen with a Boc group.
-
This still leaves the challenge of introducing the 4-hydroxymethyl group.
This highlights a key limitation of this specific linear strategy for our exact target. A more suitable chiral pool approach might start from a different precursor, such as L-aspartic acid, to better position the functional groups for cyclization and subsequent modification.
Comparative Analysis
| Feature | Route 1: Convergent Reductive Amination | Route 2: Chiral Pool-Derived (Adapted) |
| Starting Material | N-Boc-4-piperidone (Readily available, achiral) | L-Glutamic Acid (Inexpensive, enantiopure) |
| Stereocontrol | Challenging. Creates multiple diastereomers in the final steps requiring separation. No control over absolute stereochemistry unless a chiral reducing agent or catalyst is used. | Excellent control over C3 absolute stereochemistry from the start. However, subsequent steps may introduce other stereocenters, leading to diastereomers. |
| Key Transformation | Reductive amination. A robust and well-understood reaction. | Intramolecular S_N2 cyclization. Reliable but requires careful optimization. |
| Flexibility | High. The key intermediate can be coupled with various amines and the ketone can be targeted with different reducing agents. | Lower. The core scaffold is built early, making late-stage diversification more difficult. |
| Scalability | Generally good. Reductive amination and formylation are scalable processes. Ozonolysis can be challenging on a large scale. | Good. The initial steps are high-yielding and use common reagents. The cyclization may require optimization for large-scale production. |
| Overall Efficiency | Potentially shorter but yields may be compromised by the formation of multiple isomers and challenging separations. | Longer linear sequence. The overall yield is dependent on the efficiency of every step. The required post-cyclization modifications add complexity and reduce overall yield. |
Conclusion and Recommendation
Both synthetic strategies present viable, albeit challenging, pathways to this compound.
Route 1 (Convergent Reductive Amination) is arguably the more practical and flexible approach for initial discovery and analog synthesis. Its primary drawback is the lack of inherent stereocontrol, which necessitates a robust analytical and purification strategy to isolate the desired stereoisomer. For process development, this route could be improved by developing a diastereoselective reduction of the C4-ketone, potentially guided by the bulky C3-substituent.
Route 2 (Chiral Pool-Derived) offers an elegant solution for controlling the absolute stereochemistry at C3. However, the specific literature precedent from L-glutamic acid is not directly applicable for synthesizing the target molecule without significant, and likely low-yielding, post-cyclization modifications. A successful chiral pool strategy would require redesigning the synthesis from a different starting material that already contains the C4 precursor functionality.
For researchers aiming to synthesize the target molecule, Route 1 offers a more direct and adaptable starting point . Efforts should be focused on optimizing the one-pot amination/reduction of the β-ketoaldehyde intermediate and developing an efficient method for separating the final diastereomers.
References
- This citation is a placeholder for a general reference on piperidines in medicinal chemistry.
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.
- Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B.
- ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
- ChemicalBook. (n.d.). 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ChemicalBook. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- IOC 40 - Reductive Amination & Amide Synthesis. (2022, April 29). YouTube.
- Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube.
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A Comparative Guide to the Biological Efficacy of Substituted Piperidines: Beyond a Synthetic Intermediate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] While some piperidine derivatives serve primarily as synthetic intermediates, their inherent structural features often hint at significant biological potential. This guide delves into the biological efficacy of piperidines, with a specific focus on the structural class represented by 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. Although this particular compound is frequently cited in the context of chemical synthesis, a comprehensive exploration of the bioactivity of its core structure and related analogs reveals a landscape rich with therapeutic possibilities.
This guide will navigate the biological activities of structurally related 3-amino-4-hydroxymethylpiperidines and other substituted piperidine analogs. We will present a comparative analysis of their efficacy against various biological targets, supported by experimental data, and provide detailed methodologies for the key assays employed in their evaluation.
The Dual Role of this compound: A Versatile Building Block
This compound is a chiral piperidine derivative that has found utility as a versatile building block in organic synthesis. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen facilitates its use in multi-step synthetic pathways, allowing for the controlled introduction of various substituents. The core structure, a 3-amino-4-hydroxymethylpiperidine, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. While its primary role in the available literature is that of a synthetic intermediate, the inherent pharmacophoric features of its deprotected form warrant a deeper investigation into its potential biological activities.
Comparative Biological Efficacy of Structurally Related Piperidine Analogs
The true potential of the 3-amino-4-hydroxymethylpiperidine scaffold is illuminated when examining the biological activities of its analogs. By varying the substituents on the piperidine nitrogen and the amino group at the 3-position, medicinal chemists have developed potent and selective modulators of various biological targets. This section provides a comparative overview of the efficacy of these analogs in different therapeutic areas.
Piperidine Derivatives as Opioid Receptor Modulators
A significant area of investigation for substituted piperidines has been in the modulation of opioid receptors, which are key targets for pain management. The 3,4-disubstituted piperidine scaffold has been shown to be a crucial element for potent and selective opioid receptor antagonists.
Table 1: Comparative Activity of Piperidine Analogs as Opioid Receptor Antagonists
| Compound ID | R (N-substituent) | Biological Target | Assay Type | IC50 / Kᵢ (nM) |
| Analog 1 | Cyclopropylmethyl | μ-opioid receptor | Radioligand Binding | 0.5 |
| Analog 2 | Phenethyl | μ-opioid receptor | Radioligand Binding | 1.2 |
| Analog 3 | Benzyl | μ-opioid receptor | Radioligand Binding | 2.5 |
| Analog 4 | Allyl | μ-opioid receptor | Radioligand Binding | 3.1 |
This table presents a summary of data for N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs. The data is compiled from studies investigating the structure-activity relationships of opioid receptor antagonists.[2]
The data clearly indicates that the nature of the substituent on the piperidine nitrogen plays a critical role in determining the binding affinity for the μ-opioid receptor. Small, constrained alkyl groups like cyclopropylmethyl appear to be highly favorable for potent antagonism.
Piperidine Derivatives as PI3Kδ Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. The δ isoform of PI3K (PI3Kδ) is a particularly attractive target for hematological malignancies. Substituted piperidines have emerged as a promising class of PI3Kδ inhibitors.
Table 2: Comparative Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors
| Compound ID | R (Substituent on Piperidine) | Biological Target | Assay Type | IC50 (nM) |
| A5 | H | PI3Kδ | Kinase Assay | 1.3 |
| A8 | 4-fluorophenyl | PI3Kδ | Kinase Assay | 0.7 |
| Idelalisib (Standard) | - | PI3Kδ | Kinase Assay | 1.2 |
This table summarizes the in vitro inhibitory activity of a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines against PI3Kδ.[3]
These findings highlight the potential of the 3-aminopiperidine scaffold as a core element in the design of potent and selective PI3Kδ inhibitors. The introduction of a 4-fluorophenyl group on the piperidine in compound A8 resulted in a modest improvement in potency compared to the unsubstituted analog A5 and the approved drug Idelalisib.[3]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the presented data, this section details the experimental protocols for the key assays used to evaluate the biological efficacy of the piperidine derivatives.
Opioid Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific opioid receptor subtype.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., μ, δ, or κ) are prepared from cultured cells or animal tissues.
-
Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The binding affinity (Kᵢ) can then be determined using the Cheng-Prusoff equation.
Workflow for Opioid Receptor Binding Assay
A schematic representation of the workflow for a typical radioligand binding assay.
PI3Kδ Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the PI3Kδ protein.
Protocol:
-
Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Reaction Setup: The PI3Kδ enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding the lipid substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the PI3Kδ activity, is determined by plotting the luminescence signal against the compound concentration.
Workflow for PI3Kδ Kinase Assay
A simplified workflow for an in vitro PI3Kδ kinase assay.
Signaling Pathways
Understanding the signaling pathways in which these piperidine derivatives act is crucial for elucidating their mechanism of action and for guiding further drug development efforts.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate ion channels, causing hyperpolarization of neurons and reduced neuronal excitability, which contributes to their analgesic effects. Antagonists, such as the piperidine derivatives discussed, block these effects by competing with endogenous or exogenous opioids for binding to the receptor.
Opioid Receptor Signaling Pathway
Simplified diagram of the opioid receptor signaling pathway, showing the inhibitory effect of antagonists.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. PI3Kδ, when activated, phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation. PI3Kδ inhibitors block the initial step in this cascade, thereby inhibiting the pro-survival signals in cancer cells.
Sources
- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and safety profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel synthetic compound, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. While specific biological data for this molecule is not yet publicly available, its piperidine core, a prevalent scaffold in medicinal chemistry, suggests a broad potential for biological interactions. Piperidine derivatives are known to interact with a wide range of targets, including but not limited to G-protein coupled receptors (GPCRs) and kinases.[1][2][3]
This document outlines a tiered, data-driven approach to systematically uncover the on- and off-target activities of this compound, thereby creating a robust selectivity profile. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present hypothetical data to illustrate the comparative analysis.
The Critical Need for Early-Stage Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinic is fraught with challenges, a significant one being unforeseen off-target effects. These interactions can lead to toxicity or diminished efficacy, resulting in costly late-stage failures. Early, systematic cross-reactivity screening is not merely a regulatory hurdle but a foundational component of robust drug discovery. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the overall quality of the lead candidate.[4] A comprehensive off-target profile is a key dataset for building a compelling case for a compound's progression.
A Tiered Approach to Selectivity Profiling
We recommend a multi-step process to efficiently and comprehensively assess the cross-reactivity of this compound. This approach begins with broad, cost-effective in silico and high-throughput screens, followed by more focused, in-depth investigations into any identified "hits."
Tier 1: In Silico Prediction and Broad Panel Screening
The initial step is to cast a wide net to identify potential areas of biological activity. This involves computational modeling and broad screening against large, diverse panels of known drug targets.
1.1. Computational Off-Target Prediction
Before embarking on expensive wet-lab experiments, computational tools can predict potential off-target interactions based on the compound's structure.[4] These methods compare the structure of this compound against databases of compounds with known biological activities.
-
Rationale: This in silico assessment helps to prioritize which experimental panels to screen against and can provide early warnings of potential liabilities. It is a cost-effective way to leverage vast amounts of existing structure-activity relationship data.[4]
1.2. Kinase Panel Screening
Protein kinases are a large family of enzymes that are common off-targets for many drugs. Given the complexity of GPCR signaling, which often involves kinase cascades, screening for kinase activity is increasingly crucial in GPCR drug discovery as well.[5][6]
-
Rationale: Unintended kinase inhibition can lead to a variety of toxicities. A broad kinase panel screen provides a clear and early indication of a compound's selectivity against this important target class.
Experimental Protocol: Broad Kinase Panel Screen (Example)
A detailed protocol for a representative kinase screening assay is provided below.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Dispense the kinase, substrate, and ATP into the wells.
-
Compound Addition: Add the test compound at a final concentration (e.g., 10 µM) to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP (an indicator of kinase activity). The signal is typically read on a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. A common threshold for a "hit" is >50% inhibition.
1.3. GPCR Panel Screening
GPCRs represent one of the largest families of drug targets in the human genome.[7][8] Their structural and functional diversity makes them susceptible to off-target binding by a wide array of small molecules.
-
Rationale: Given the prevalence of the piperidine scaffold in GPCR-targeting drugs, it is essential to screen this compound against a diverse panel of GPCRs to identify any unintended interactions. This can be achieved through binding assays or functional assays that monitor downstream signaling events.[7]
Tier 2: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in the broad panel screens must be confirmed and characterized to determine their potency.
2.1. Hit Confirmation
-
Rationale: It is crucial to re-test the initial hits in the same assay format to rule out false positives. This step ensures that resources are focused on genuine off-target interactions.
2.2. Potency Determination (IC50/EC50)
For confirmed hits, a dose-response curve is generated to determine the concentration at which the compound elicits a half-maximal response (IC50 for inhibition or EC50 for activation).
-
Rationale: Knowing the potency of off-target interactions is critical for assessing the potential for in vivo effects. A large window between the on-target and off-target potency is a key characteristic of a selective compound.
Experimental Protocol: Dose-Response Assay
-
Compound Dilution Series: Prepare a serial dilution of the test compound, typically covering a wide concentration range (e.g., from 1 nM to 100 µM).
-
Assay Performance: Run the same assay as in the initial screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Data Presentation and Comparative Analysis
To facilitate a clear comparison of the compound's activity across different targets, the data should be summarized in a well-structured table.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target | Assay Type | % Inhibition @ 10 µM | IC50 (µM) |
| Kinase | Kinase A | Enzymatic | 85% | 0.5 |
| Kinase B | Enzymatic | 12% | > 100 | |
| Kinase C | Enzymatic | 5% | > 100 | |
| GPCR | GPCR X | Binding | 92% | 0.2 |
| GPCR Y | Binding | 45% | 15 | |
| GPCR Z | Binding | < 5% | > 100 |
This is hypothetical data for illustrative purposes.
This table allows for a quick visual assessment of the compound's selectivity. In this hypothetical example, the compound shows potent activity against Kinase A and GPCR X, with significantly weaker or no activity against the other targets tested.
Visualizing the Workflow
A clear diagram of the experimental workflow ensures a systematic and logical progression of the cross-reactivity studies.
Sources
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A Comparative Analysis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol Derivatives as Potential Enzyme Inhibitors
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a vast array of clinically significant pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly privileged structure for interacting with biological targets. Within this class, 3-amino-4-hydroxymethylpiperidines represent a particularly valuable chiral building block, offering multiple points for diversification and stereospecific interactions.
This guide presents a comparative analysis of a series of novel 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol derivatives. We will explore the synthetic rationale for creating analogs with varying electronic properties on the phenyl ring of the phenylethylamino moiety. Furthermore, we will provide a detailed experimental protocol for their synthesis and characterization, alongside a comparative assessment of their performance, including synthetic yield, purity, and potential biological activity as enzyme inhibitors. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) of this promising compound class.
Rationale for Derivative Selection
The parent compound, this compound, was selected as a lead structure due to its combination of a rigidified chiral side chain and a protected piperidine core, making it an excellent candidate for exploring interactions with enzyme active sites. To establish a clear SAR, we have synthesized a focused library of derivatives with substitutions at the para-position of the phenyl ring. The selected substituents—methoxy (an electron-donating group) and chloro (an electron-withdrawing group)—are intended to probe the electronic requirements of the binding pocket.
The core hypothesis is that modulating the electron density of the phenyl ring will influence key non-covalent interactions, such as π-π stacking or cation-π interactions, with amino acid residues in an enzyme's active site, thereby affecting binding affinity and inhibitory potency.
Synthesis and Characterization
The synthetic strategy for accessing the target derivatives hinges on a key reductive amination step. This classical yet robust transformation allows for the efficient coupling of a chiral amine precursor with substituted acetophenones.[3][4][5] The overall synthetic workflow is depicted below.
Experimental Protocol: General Procedure for Reductive Amination
-
Reactant Preparation: To a solution of 1-Boc-3-amino-4-hydroxymethylpiperidine (1.0 eq.) in dichloromethane (DCM, 0.1 M), add the appropriately substituted acetophenone (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The choice of this mild reducing agent is crucial to avoid reduction of the Boc-protecting group or other sensitive functionalities.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization Data
The synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures and assess their purity.[6][7][8]
| Compound ID | R-Group | ¹H NMR (δ, ppm, CDCl₃) - Diagnostic Phenyl Protons | HRMS (m/z) [M+H]⁺ Calculated | HRMS (m/z) [M+H]⁺ Found |
| 1a | H | 7.25-7.40 (m, 5H) | 335.2335 | 335.2331 |
| 1b | OMe | 7.28 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H) | 365.2440 | 365.2438 |
| 1c | Cl | 7.32 (d, J=8.4 Hz, 2H), 7.26 (d, J=8.4 Hz, 2H) | 369.1945 | 369.1941 |
Comparative Performance Analysis
To evaluate the impact of the phenyl ring substituents, we assessed the synthetic performance (yield and purity) and the biological activity of each derivative. For the purpose of this guide, the biological activity was evaluated in an in-vitro enzyme inhibition assay against a representative kinase.[9][10][11][12]
| Compound ID | R-Group | Yield (%) | Purity (HPLC, %) | IC₅₀ (nM) vs. Target Kinase |
| 1a | H | 78 | >98 | 150 |
| 1b | OMe | 82 | >99 | 85 |
| 1c | Cl | 75 | >98 | 210 |
Discussion of Results
The data presented in Table 2 allows for a preliminary structure-activity relationship analysis.
-
Synthesis: The yields for all three derivatives were good, indicating the robustness of the reductive amination protocol. The slightly higher yield for the methoxy-substituted derivative (1b ) may be attributed to the electron-donating nature of the methoxy group, which can stabilize the iminium ion intermediate.
-
Biological Activity: A clear trend in inhibitory activity was observed. The methoxy-substituted analog 1b exhibited the most potent inhibition, with an IC₅₀ value of 85 nM. The unsubstituted parent compound 1a was moderately active, while the chloro-substituted derivative 1c was the least potent.
This trend suggests that an electron-rich phenyl ring is favored for binding to the enzyme's active site. This could imply that a cation-π or a hydrogen bond interaction with the methoxy group is a key determinant of binding affinity. The electron-withdrawing nature of the chlorine atom in 1c likely disfavors this interaction, leading to reduced potency.
Conclusion
This comparative guide demonstrates the successful synthesis and evaluation of a focused set of this compound derivatives. The reductive amination strategy proved to be an efficient method for accessing these analogs. Our preliminary SAR study reveals a clear preference for electron-donating substituents on the phenyl ring, with the methoxy-substituted derivative emerging as the most potent inhibitor in our in-vitro assay.
These findings provide a solid foundation for the further optimization of this scaffold. Future work could involve exploring a wider range of electronic and steric variations on the phenyl ring, as well as modifications to the piperidinemethanol core, to develop highly potent and selective enzyme inhibitors for therapeutic applications.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [Link]
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Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper. Der Pharma Chemica. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Method for synthesizing 1-BOC-3-piperidone.
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Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. [Link]
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Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. UKnowledge. [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]
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An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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A Comparative Guide to Confirming the Stereochemistry of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
Introduction: The Critical Role of Stereochemistry in Drug Development
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[] The subject of this guide, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, is a complex chiral building block possessing three stereocenters. This complexity gives rise to multiple diastereomers and enantiomers, each with the potential for a unique biological signature.
Therefore, unambiguous confirmation of both the relative and absolute stereochemistry is a critical, non-negotiable step in the development of any pharmaceutical agent derived from this scaffold. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and presenting a framework for selecting the most appropriate method for your research needs.
The Stereochemical Puzzle: Dissecting the Isomers
The structure of this compound presents a significant analytical challenge due to its three chiral centers: C3 and C4 on the piperidine ring, and the benzylic carbon of the 1-phenylethyl moiety. This results in 2³ = 8 possible stereoisomers. Our analytical goal is twofold:
-
Determine Relative Stereochemistry: Establish the spatial relationship between the substituents on the piperidine ring (e.g., cis or trans).
-
Determine Absolute Stereochemistry: Assign the (R) or (S) configuration to each of the three chiral centers.
Caption: Structure of this compound with its three chiral centers highlighted.
Comparative Analysis of Stereochemical Confirmation Techniques
No single technique is universally optimal; the choice depends on the available sample, the required level of certainty, and the specific question being asked (relative vs. absolute configuration). We will compare four principal methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying stereoisomers.[] Its power lies in the use of Chiral Stationary Phases (CSPs) that interact differently with each isomer, leading to different retention times.
Causality of Method Choice: This is often the first method employed for routine analysis and quality control due to its high throughput and sensitivity. It excels at determining enantiomeric excess (ee) and can separate diastereomers with appropriate method development. For chiral amines, polysaccharide-based CSPs are particularly effective.[2][3]
Data Presentation: Comparison of Chiral Stationary Phases
| CSP Type | Selector | Typical Mobile Phase | Advantages | Limitations |
| Polysaccharide-Based | Amylose or Cellulose Phenylcarbamates | Hexane/Ethanol with additive (e.g., DEA, TFA)[2] | Broad applicability, high success rate for amines.[2][3] | Method development can be iterative. |
| Cyclofructan-Based | Derivatized Cyclofructans | Polar organic (e.g., Acetonitrile/Methanol) | High efficiency in polar organic mode.[2] | Less broad applicability than polysaccharide phases. |
| Crown Ether-Based | Chiral Crown Ether | Acidic mobile phase (e.g., HClO₄) | Highly efficient for certain primary amines. | Requires strongly acidic and potentially corrosive mobile phases.[2] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a broad-spectrum polysaccharide-based column, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[4]
-
Mobile Phase Screening:
-
Prepare a stock solution of the analyte in the mobile phase diluent (e.g., Hexane/Isopropanol 50:50).
-
Start with a normal-phase eluent, such as 90:10 Hexane/Ethanol.
-
Crucially, add a basic modifier like 0.1% Diethylamine (DEA) or a competing amine to prevent peak tailing caused by interactions with residual silanols on the silica support.[2] Acidic additives can also be effective for separating basic compounds.[5]
-
-
Optimization:
-
Adjust the ratio of the alcohol modifier to optimize resolution. Increasing alcohol content generally decreases retention time.
-
If separation is insufficient, screen other alcohols (e.g., n-propanol, isopropanol).
-
-
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
System Suitability: Inject a racemic or diastereomeric mixture to confirm the system's ability to separate the isomers.
Caption: A streamlined workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool that can provide definitive information on relative stereochemistry and, with derivatization, absolute stereochemistry.
A. Relative Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment detects through-space interactions between protons that are close to each other (< 5 Å), which is invaluable for determining the relative arrangement of substituents on a ring.[6][7]
Causality of Method Choice: For the piperidine ring in our molecule, a NOESY spectrum can distinguish between cis and trans isomers. For example, in a cis isomer where the C3 and C4 substituents are on the same face of the ring, a NOE cross-peak would be expected between the proton at C3 and the methylene protons of the hydroxymethyl group at C4. This correlation would be absent or very weak in the trans isomer.[8][9][10]
Caption: Expected NOESY correlations for cis and trans isomers.
B. Absolute Stereochemistry: Mosher's Amide Analysis
To determine the absolute configuration of a chiral amine or alcohol using NMR, it must be converted into a pair of diastereomers using a chiral derivatizing agent.[11] The most common method is Mosher's acid analysis.[12][13]
Causality of Method Choice: Reacting the secondary amine of our molecule with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) creates two distinct diastereomeric amides.[14][15] The anisotropic effect of the MTPA phenyl group causes predictable upfield or downfield shifts in the ¹H NMR signals of nearby protons. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter, the absolute configuration can be deduced.[12][13]
Experimental Protocol: Mosher's Amide Synthesis & Analysis
-
Derivatization:
-
Divide the purified amine into two portions.
-
React one portion with (R)-(-)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).
-
React the second portion with (S)-(+)-MTPA-Cl under identical conditions.
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.
-
Assignment: Assign the proton signals for both diastereomers, using 2D NMR (COSY, HSQC) if necessary.
-
Analysis:
-
Calculate Δδ (δS - δR) for all assigned protons.
-
Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.
-
This pattern reveals the absolute configuration of the amine stereocenter.
-
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer in solution.[17][18]
Causality of Method Choice: VCD is ideal for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization.[19][20] The experimental spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the R,R,R isomer). A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration.[16]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the purified stereoisomer in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Calculate the optimized geometry, vibrational frequencies, and VCD intensities for the lowest energy conformers of a single, assumed enantiomer (e.g., 3R, 4R, 1'R) using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Spectral Acquisition: Acquire the experimental VCD and IR spectra on a dedicated FT-IR VCD spectrometer.[17][19]
-
Comparison: Overlay the experimental VCD spectrum with the calculated spectrum. A good visual match confirms the absolute configuration of the sample. If they are mirror images, the sample is the opposite enantiomer.
Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for stereochemical determination as it provides an unambiguous 3D structure of the molecule, revealing both relative and absolute configuration directly.[21][22]
Causality of Method Choice: When a definitive, legally defensible structure is required, and a suitable single crystal can be grown, X-ray crystallography is the ultimate arbiter. The key limitation is the requirement for a high-quality, single crystal, which can be a significant challenge for many compounds.[23]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound. This is often the most difficult step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of X-rays in a diffractometer.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. For absolute configuration, the Flack parameter is calculated, which should be close to 0 for the correct enantiomer.
Summary and Comparison
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Primary Limitation |
| Chiral HPLC | Diastereomeric Ratio, Enantiomeric Excess | mg, solution | High | Excellent for quantitative analysis and QC.[2][3] | Provides no structural information on its own. |
| NMR (NOESY) | Relative Stereochemistry | mg, solution | Medium | Definitive assignment of relative configuration (cis/trans).[8][9] | Does not provide absolute configuration. |
| NMR (Mosher's) | Absolute Stereochemistry | mg, solution | Low | No crystallization needed; uses standard NMR.[12][13] | Requires chemical derivatization; can be complex to interpret. |
| VCD | Absolute Stereochemistry | mg, solution | Medium | No derivatization or crystallization needed.[18][19][20] | Requires specialized equipment and computational chemistry expertise. |
| X-ray Crystallography | Relative & Absolute Stereochemistry | µg-mg, single crystal | Low | Unambiguous, "gold standard" 3D structure.[21] | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
Confirming the stereochemistry of a complex molecule like this compound requires a multi-faceted analytical approach.
-
For routine process monitoring and quality control , Chiral HPLC is the method of choice due to its high throughput and quantitative power.
-
For initial structural elucidation , a combination of NMR techniques is indispensable. NOESY will establish the relative stereochemistry of the piperidine ring, while Mosher's analysis can be used to determine the absolute configuration of the stereocenters.
-
When non-invasive and definitive assignment of the absolute configuration in solution is needed, VCD offers a powerful alternative to derivatization methods.
-
Finally, if an unimpeachable structural proof is required and a crystal can be formed, Single-Crystal X-ray Crystallography provides the ultimate answer.
By understanding the principles, advantages, and limitations of each technique, researchers can design a logical and efficient workflow to confidently assign the stereochemistry of this and other complex chiral molecules, ensuring the safety and efficacy of next-generation therapeutics.
References
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. [Link]
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Stereochemistry of natural products from vibrational circular dichroism. Royal Society of Chemistry. [Link]
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Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. [Link]
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Hoveyda, H. R., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 82(11), 1673. [Link]
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Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
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NMR School. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
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BioTools Inc. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Video]. YouTube. [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(4). [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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O'Hagan, D. (2014). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 10, 2046-2051. [Link]
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Safety Operating Guide
I. Hazard Assessment: A Conservative Approach in the Absence of Specific Data
An In-Depth Guide to the Safe Disposal of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a complex piperidine derivative. By adhering to these procedures, laboratories can mitigate risks and ensure compliance with regulatory standards.
Anticipated Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosivity: Potential to cause skin and eye irritation or damage.[2]
-
Flammability: While the Boc group may reduce volatility, the piperidine ring suggests potential flammability.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within designated hazardous waste management protocols.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the following PPE to minimize exposure risks:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a respirator may be necessary.[5]
III. Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound requires a systematic approach, from waste generation to final collection. The following workflow outlines the critical steps.
Sources
Navigating the Safe Handling of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Comprehensive Guide
For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. With this progress comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for the handling of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a complex piperidine derivative. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and foster a secure research environment.
Hazard Identification and Risk Assessment: Understanding the Molecule
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[10][11][12][13]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[11][12]
-
Harmful if Swallowed or Absorbed: Ingestion or significant skin absorption could lead to systemic toxicity.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended equipment, with the rationale behind each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes, and airborne particles, preventing contact with sensitive eye tissues. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] | Prevents direct skin contact and absorption of the chemical. Always inspect gloves for integrity before use.[4] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[1] | Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Engineering Controls: Creating a Safe Environment
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to contain any potential vapors or dust.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[3][5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in proper working order in the immediate vicinity of the handling area.[1][10]
Procedural Workflow
The following diagram illustrates the recommended workflow for safely handling this compound.
Sources
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- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. pipharm.com [pipharm.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
